The table below consolidates the fundamental technical information for Monooctyl phthalate-d4.
| Property | Detail |
|---|---|
| IUPAC Name | This compound [1] |
| Synonyms | Mono-n-octyl phthalate-d4; MOP-d4 [2] [1] |
| Molecular Formula | C₁₆H₁₈D₄O₄ [2] [1] |
| CAS Number | 1398065-74-1 [2] [1] |
| Molecular Weight | 282.37 g/mol [2] [1] |
| SMILES | CCCCCCCCOC(C1=C(C([2H])=C([2H])C([2H])=C1[2H])C(O)=O)=O [2] |
| Description | A deuterium-labeled form of Monooctyl phthalate, which exhibits antimycobacterial activity (MIC of 20 μg/mL) [2]. |
Deuterated compounds like this compound are primarily used as tools in quantitative analysis due to their nearly identical chemical properties to their non-labeled counterparts, aside from mass.
While the search results do not provide a specific experimental protocol for this compound, the following diagram illustrates the standard workflow for using a deuterated internal standard in quantitative mass spectrometry analysis.
Workflow for using a deuterated internal standard in quantitative analysis.
The preparation of stock and working solutions is critical for an accurate calibration curve. All glassware should be rinsed with acetone and then isohexane beforehand to minimize contamination [1] [2].
| Solution Type | Concentration | Preparation Details |
|---|---|---|
| Stock Solutions | ||
| Phthalate (Individual) [1] | 1 g/L | Dissolve 100 mg of phthalate in isohexane in a 100 mL flask [1]. |
| DINP/DIDP (Individual) [1] | 5 g/L | Dissolve 500 mg of phthalate in isohexane in a 100 mL flask [1]. |
| Deuterated IS (Individual) [1] | 0.5 g/L | Transfer contents of a 25 mg sealed ampoule into a 50 mL flask and make up with isohexane [1]. |
| Working Solutions | ||
| Phthalate Mix (S1) [1] | 1 mg/L | Combine 100 µL of each 1 g/L and 5 g/L stock into a 100 mL flask; dilute with isohexane [1]. |
| Phthalate Mix (S2) [1] | 10 mg/L | Combine 1 mL of each 1 g/L and 5 g/L stock into a 100 mL flask; dilute with isohexane [1]. |
| Internal Standard Mix (IS) [1] | 10 mg/L | Combine 1 mL of each 0.5 g/L deuterated stock into a 50 mL flask; dilute with isohexane [1]. |
The following workflow outlines the key steps for sample preparation and analysis based on the OIV method, which uses liquid-liquid extraction.
Key Procedural Details:
Phthalates are ubiquitous laboratory contaminants. Strict precautions are essential to avoid background contamination that can compromise your results [1] [2].
The OIV method provides the following performance characteristics, determined from tests on red and white wine spiked with phthalates [1]:
| Phthalate | Recovery (%) | Repeatability (RSD%) | Intermediate Reproducibility (RSD%) |
|---|---|---|---|
| DMP | 67 | 5 | 8 |
| DEP | 84 | 8 | 11 |
| DiBP | 93 | 7 | 10 |
| DnBP | 95 | 5 | 7 |
| BBP | 98 | 5 | 6 |
Monooctyl Phthalate-d4 is the deuterium-labeled form of Monooctyl phthalate, which means four hydrogen atoms in the molecule are replaced with deuterium, a stable hydrogen isotope [1]. This property makes it particularly useful in research as an internal standard.
The table below summarizes the core information available for this compound:
| Property | Description |
|---|---|
| CAS No. | 1398065-74-1 [1] |
| Molecular Formula | C₁₆H₁₈D₄O₄ [1] |
| Molecular Weight | 282.37 g/mol [1] |
| Biological Activity (Unlabeled Analog) | The unlabeled Monooctyl phthalate exhibits antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 20 μg/mL [1]. |
| Primary Research Applications | Used as a tracer and an internal standard for quantitative analysis via NMR, GC-MS, or LC-MS [1]. |
A significant challenge is the scarcity of public data on this specific compound's mechanism of action or signaling pathways. The available literature primarily describes its use as a quantitative standard rather than detailing its biological interactions [1] [2]. This lack of pathway data means I am unable to generate the signaling pathway diagrams you requested.
For researchers using this compound as an internal standard, the following workflow outlines a typical quantitative analysis protocol based on high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a common methodology referenced in analyses of similar compounds [2].
Experimental workflow for quantitative analysis using this compound as an internal standard [1] [2].
To obtain more in-depth information, you may need to consult specialized scientific resources:
The key quantitative data for Mono-(n)-octyl phthalate's (MOP) antimycobacterial activity is summarized in the table below.
| Property | Details |
|---|---|
| Tested Organism | Mycobacterium tuberculosis H37Ra (avirulent strain) [1] |
| Minimum Inhibitory Concentration (MIC) | 20 μg/mL [1] |
| Active Compound | Mono-(n)-octyl phthalate (MOP) [1] |
| Inactive Related Compounds | Di-(n)-octyl phthalate, Phthalic Acid, Phthalic Anhydride, (n)-octanol [1] |
The following methodologies were used to isolate, identify, and evaluate the antimycobacterial activity of MOP.
This initial screening step assesses the compound's ability to inhibit bacterial growth on a solid medium [1].
This process is used to isolate the active compound from a crude mixture based on its biological activity [1].
This colorimetric method is used to determine the Minimum Inhibitory Concentration (MIC), providing a quantitative confirmation of activity [1].
The purified active compound was characterized using several biophysical techniques to confirm its identity as MOP [1]:
The proposed mechanism of action for MOP, derived from in silico studies, involves inhibition of a key bacterial kinase. The following diagram illustrates this proposed pathway and the experimental workflow used to discover it.
Diagram 1. Proposed mechanism of MOP antimycobacterial activity and the integrated research workflow combining laboratory experiments and computational modeling.
While the deuterated form itself is not reported to have antimycobacterial activity, it plays a critical role in modern analytical chemistry, enabling precise and accurate quantification of phthalate metabolites in complex biological samples [2] [3]. The diagram below outlines a typical UPLC-MS/MS workflow for quantifying a phthalate metabolite (MBP) using its deuterated analog (MBP-d4) as an internal standard.
Diagram 2. Analytical workflow for quantifying phthalate metabolites in biological samples using a deuterated internal standard.
Isotope-labeled phthalate metabolites are primarily used as Internal Standards (IS) in mass spectrometry-based assays. They are chemically identical to their native counterparts but are mass-differentiated, allowing for precise tracking and correction during analysis [1].
Here are detailed methodologies for two primary applications of isotope-labeled phthalate metabolites.
This LC-MS/MS method simultaneously quantifies five phthalate monoester metabolites and Bisphenol A (BPA) in human urine [1].
Sample Preparation:
LC-MS/MS Analysis:
Method Performance: The following table summarizes the Limits of Quantification (LOQ) and precision data for this method [1].
| Analyte | Limit of Quantification (LOQ) | Precision & Accuracy |
|---|---|---|
| Mono-methyl phthalate (MMP) | 0.3 ng/mL | Within 15% |
| Mono-ethyl phthalate (MEP) | 0.3 ng/mL | Within 15% |
| Mono-butyl phthalate (MBP) | 1 ng/mL | Within 15% |
| Mono-benzyl phthalate (MBzP) | 0.3 ng/mL | Within 15% |
| Mono-2-ethylhexyl phthalate (MEHP) | 1 ng/mL | Within 15% |
| Bisphenol A (BPA) | 0.3 ng/mL | Within 15% |
This approach uses High-Resolution Mass Spectrometry (HRMS) and diagnostic fragment ions to discover unknown phthalate metabolites [2].
Sample Preparation:
UHPLC-HRMS Analysis:
Key Diagnostic Fragments for Identification: The following table lists the key fragment ions used to identify phthalate metabolites. The presence or absence of these ions can also distinguish between different types of metabolites (e.g., oxidative vs. non-oxidative) [2].
| Diagnostic Ion (m/z) | Ion Identity | Occurrence in Phthalate Metabolites |
|---|---|---|
| 121.0295 | Deprotonated benzoate ion [C6H5COO]⁻ | Produced by all phthalate metabolites. |
| 147.0088 | Deprotonated o-phthalic anhydride ion [C8H3O3]⁻ | Produced by most metabolites, but not by phthalate carboxylates. |
| 165.0193 | [M-H-R]⁻ ion (e.g., from loss of side chain) | Characteristic of phthalate carboxylate metabolites. |
The workflow below illustrates the non-targeted analysis process for identifying novel phthalate metabolites in human urine using high-resolution mass spectrometry and diagnostic fragmentation filtering [2].
Non-targeted analysis workflow for phthalate metabolite discovery.
Isotope-labeled standards enable sophisticated analytical techniques beyond basic quantification.
For water-insoluble compounds in biological assays, Dimethyl sulfoxide (DMSO) and ethanol are common solvents, but their concentration is critical as they can affect experimental outcomes even at low levels [1] [2].
The table below summarizes the general effects of DMSO and ethanol on cellular systems:
| Solvent | Typical Non-Toxic Concentration Range (in cell-based assays) | Observed Effects on Cellular Systems |
|---|---|---|
| DMSO | Often ≤ 0.5% to 1.0% [3] | Significant toxicity and inhibition of cell proliferation at concentrations ≥ 1.25% in various cancer cell lines [3]. Can influence sperm motility, vitality, and capacitation at concentrations below 2% [1]. Can alter interleukin-6 or reactive oxygen species production in immunomodulatory studies at concentrations as low as 0.25% [2]. |
| Ethanol | Often ≤ 0.5% to 1.0% [3] | Inhibits cellular proliferation at concentrations ≥ 5% in some cancer cell lines; concentrations of 2.5% and below are generally well-tolerated [3]. A dose-dependent effect on human sperm motility has been observed at concentrations below 2% [1]. Its effects can vary depending on the cell type and readout parameter [2]. |
Since specific data isn't available, you will need to determine the solubility empirically. Here are protocols you can adapt.
This workflow visualizes the initial process for determining compound solubility:
Initial compound solubility screening workflow.
Procedure:
Before testing your compound, it's crucial to run a solvent control experiment to find the maximum tolerated concentration of DMSO or ethanol in your specific assay. The following diagram outlines this process:
Process for determining maximum tolerated solvent concentration.
Procedure:
The diagram below outlines the key stages of a UPLC-MS/MS analysis protocol.
The following protocol is adapted from methods used for drugs like zanubrutinib and cyclophosphamide, which are suitable for a wide range of small molecules [1] [2].
Procedure:
The table below summarizes typical instrumental conditions that can be optimized for this compound.
| Parameter | Suggested Configuration | Application Example from Literature |
|---|---|---|
| UPLC Column | C18 (e.g., 2.1 × 50-100 mm, 1.7 µm) [1] [2] | Waters Acquity UPLC BEH C18 [2] |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile or Methanol [2] | 0.01% formic acid and methanol for cyclophosphamide [1] | | Gradient Elution | Multi-step gradient (e.g., 90% A to 10% A over several minutes) [2] | 6-minute gradient for cyclophosphamide [1] | | Flow Rate | 0.15 - 0.4 mL/min [1] [2] | 0.15 mL/min [1] | | Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Positive ESI for zanubrutinib, cyclophosphamide [1] [2] | | MS Detection | Multiple Reaction Monitoring (MRM) | MRM for specific ion transitions [1] [2] |
Any developed method should be rigorously validated. The table below lists key parameters to evaluate, along with typical acceptance criteria based on regulatory guidelines [3].
| Validation Parameter | Description & Target |
|---|---|
| Linearity | A coefficient of determination (R²) ≥ 0.99 is typically expected over the analytical range [4] [5]. |
| Accuracy & Precision | Intra- and inter-assay accuracy (expressed as % bias) and precision (expressed as % CV) should be ≤ 15% [3]. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. Sub-ng/mL levels are often achievable [4]. |
| Matrix Effects | The influence of the sample matrix on ionization efficiency should be assessed and compensated for by the internal standard [5]. |
| Stability | The stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw, benchtop) must be confirmed [2]. |
When working with phthalates, which are ubiquitous contaminants, special precautions are necessary to ensure accurate results.
Phthalate acid esters (PAEs) represent a class of synthetic organic compounds widely utilized as plasticizers in various industrial and consumer products, particularly to enhance the flexibility and durability of polyvinyl chloride (PVC) plastics. Due to their non-covalent bonding with polymer matrices, phthalates readily leach into the environment throughout the product lifecycle, resulting in ubiquitous contamination across diverse environmental compartments including water, soil, sediments, and biota. The environmental persistence and documented health impacts of phthalates have raised significant concerns within the scientific and regulatory communities. Numerous studies have linked phthalate exposure to endocrine disruption, reproductive toxicity, neurodevelopmental effects, and increased cancer risk, prompting stringent regulatory actions worldwide [1] [2].
The analytical determination of phthalates presents substantial challenges due to their low environmental concentrations, complex matrix interferences, and pervasive background contamination from laboratory materials and equipment. Phthalates are present in numerous laboratory consumables including plastics, tubing, and even solvents, creating significant analytical blank issues that can compromise data accuracy. Additionally, the wide range of phthalate physicochemical properties, particularly between low and high molecular weight species, necessitates sophisticated analytical approaches capable of capturing this diversity while maintaining sensitivity and selectivity. The partitioning behavior of phthalates is influenced by molecular weight, with low molecular weight PAEs more frequently found in aqueous environments while high molecular weight PAEs tend to sorb to solids and sediments, further complicating their extraction and quantification across different sample types [1] [2].
Table 1: Common Phthalate Compounds and Their Health Concerns
| Phthalate Compound | Abbreviation | Primary Health Concerns | Regulatory Status |
|---|---|---|---|
| Di(2-ethylhexyl) phthalate | DEHP | Endocrine disruption, reproductive toxicity, carcinogenicity | Restricted in EU and US |
| Di-n-butyl phthalate | DBP | Endocrine disruption, reduced fertility, developmental effects | Restricted in EU and US |
| Benzyl butyl phthalate | BBP | Endocrine disruption, reproductive toxicity | Restricted in EU and US |
| Diisononyl phthalate | DiNP | Endocrine disruption, liver effects | Restricted in some applications |
| Diisodecyl phthalate | DiDP | Endocrine disruption, developmental toxicity | Restricted in some applications |
| Di-n-octyl phthalate | DnOP | Endocrine disruption, reproductive effects | Restricted in some applications |
Internal standardization represents a critical component in modern analytical chemistry, particularly for the accurate quantification of trace-level contaminants in complex matrices. The fundamental principle involves adding a known quantity of a chemically similar but analytically distinguishable compound to all samples, calibrants, and quality control materials. This approach corrects for variability in sample preparation, instrument response, and matrix effects, thereby significantly enhancing data quality and reliability. For phthalate analysis, stable isotope-labeled internal standards such as This compound (Mono-n-octyl phthalate-d4) have emerged as the gold standard due to their nearly identical chemical properties to target analytes while being analytically distinguishable via mass spectrometry [3].
This compound is a deuterium-labeled analog of monooctyl phthalate, incorporating four deuterium atoms in place of hydrogen atoms, resulting in a molecular weight of 282.37 g/mol (chemical formula: C₁₆H₁₈D₄O₄). This compound serves as an ideal internal standard for quantifying both phthalate diesters and their monoester metabolites in various analytical contexts. The primary application of this compound in analytical workflows includes serving as a tracer for method development and validation, and more importantly, functioning as a quantitative internal standard for techniques such as LC-MS/MS, GC-MS, and NMR. The deuterium labeling creates a consistent mass difference of 4 Da, allowing clear chromatographic separation or distinct mass spectral detection from its non-labeled counterpart, thereby enabling precise correction for analyte losses during sample preparation and matrix-induced ionization effects during analysis [3].
The theoretical basis for using this compound as an internal standard lies in the principle that isotopically labeled compounds exhibit virtually identical chemical behavior to their non-labeled analogs during extraction, cleanup, and chromatographic separation, while being distinguishable by mass spectrometry. This chemical similarity ensures that the internal standard experiences the same procedural efficiencies and matrix effects as the target analytes. When the internal standard is added at the initial sample preparation stages, it tracks and corrects for variable recovery throughout the analytical process. The ratio of analyte response to internal standard response remains constant regardless of absolute recovery, enabling highly accurate quantification even when extraction efficiency fluctuates between samples or batches. Furthermore, in mass spectrometric detection, the co-elution of the internal standard with target analytes allows for real-time correction of ion suppression or enhancement effects in the ion source, which represent significant challenges in electrospray ionization techniques [3].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for phthalate determination due to its superior sensitivity, selectivity, and ability to handle complex matrices without derivatization. The LC-MS/MS system should comprise a high-performance liquid chromatography system with binary or quaternary pumping capability, temperature-controlled autosampler and column compartment, coupled to a triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source. For phthalate analysis, especially when including monoester metabolites like monooctyl phthalate, reverse-phase chromatography utilizing C18 or similar stationary phases provides excellent separation efficiency. The method developed by Regan et al. (2025) demonstrated successful separation of eleven phthalate diesters using a robust LC-MS/MS workflow, achieving sub-ng/L detection limits (as low as 0.2 ng/L) and high reproducibility (RSD <5%) across diverse environmental matrices [1].
The chromatographic conditions must be optimized to achieve adequate resolution of target phthalates while maintaining reasonable analysis times. A recommended approach utilizes a gradient elution program with water and acetonitrile (both modified with 0.1% formic acid or ammonium acetate to enhance ionization) as mobile phases A and B, respectively. The gradient should start at 40-60% B, increasing to 95-100% B over 10-15 minutes, followed by a hold and re-equilibration for a total run time of 15-20 minutes. Column temperature should be maintained between 30-40°C, with a flow rate of 0.2-0.4 mL/min for conventional LC or 0.4-0.6 mL/min for UHPLC systems. The inclusion of a delay column in the system has been shown to effectively mitigate background phthalate contamination from instrumental sources, a crucial consideration for trace-level analysis [1].
Table 2: Optimized LC-MS/MS Parameters for Phthalate Analysis with this compound
| Parameter | Recommended Setting | Alternative Options | Purpose |
|---|---|---|---|
| Column Type | C18 (100 × 2.1 mm, 1.7-2.6 μm) | C8, Phenyl-hexyl | Analyte separation |
| Mobile Phase A | Water with 0.1% formic acid | 5mM ammonium acetate | Aqueous component |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol with 0.1% formic acid | Organic component |
| Gradient Program | 60% B to 95% B in 10 min | 40% B to 100% B in 15 min | Chromatographic separation |
| Flow Rate | 0.3 mL/min | 0.2-0.6 mL/min | Column efficiency |
| Column Temperature | 35°C | 30-40°C | Retention time stability |
| Injection Volume | 5-10 μL | 1-20 μL | Sensitivity optimization |
| Ionization Mode | Negative ESI | Positive ESI (for some phthalates) | Analyte ionization |
Mass spectrometric detection for phthalates utilizing this compound as internal standard is optimally performed in multiple reaction monitoring (MRM) mode to maximize sensitivity and specificity. The electrospray ionization source typically operates in negative ion mode for phthalate monoesters like monooctyl phthalate, while diesters may ionize better in positive mode depending on their specific structures and mobile phase composition. Key source parameters should be optimized for each specific instrument but generally include: capillary voltage 2.5-3.5 kV, source temperature 100-150°C, desolvation temperature 350-500°C, cone gas flow 50-150 L/hr, and desolvation gas flow 600-1000 L/hr. The mass spectrometer should be tuned and calibrated according to manufacturer specifications to ensure optimal mass accuracy and resolution [1] [4].
For This compound, the precursor ion [M-H]⁻ is typically monitored at m/z 281.1 → 141.0 (quantifier) and 281.1 → 113.0 (qualifier) with optimized collision energies (typically 15-25 eV). These transitions provide the highest sensitivity and specificity for accurate quantification. The corresponding non-deuterated monooctyl phthalate should be monitored with similar transitions (m/z 277.1 → 141.0 and 277.1 → 113.0) to ensure co-elution and similar behavior. Dwell times of 50-100 ms per transition generally provide sufficient data points across chromatographic peaks while maintaining adequate cycle times. The method should establish retention time windows for each analyte based on the actual elution profile, with a tolerance of ±0.2 minutes or ±2.5% for correct peak identification [3] [4].
Sample preparation represents a critical step in phthalate analysis due to the ubiquity of phthalates in the laboratory environment and the complexity of sample matrices. For liquid samples (water, beverages, urine), solid-phase extraction (SPE) using C18 or mixed-mode sorbents provides excellent extraction efficiency and cleanup. The protocol should begin with the addition of this compound internal standard (typically 10-100 ng depending on expected analyte concentrations) to each sample prior to extraction. For water samples, a volume of 100-1000 mL is recommended, adjusted to pH 3-4 with formic acid, then loaded onto pre-conditioned SPE cartridges (conditioned with 5 mL methanol followed by 5 mL acidified water). After loading, cartridges are washed with 5 mL acidified water containing 5-10% methanol, then eluted with 5-10 mL of organic solvent (methanol, acetonitrile, or ethyl acetate). The eluate is concentrated under a gentle nitrogen stream at 30-40°C and reconstituted in 100-500 μL of initial mobile phase for LC-MS/MS analysis [1] [5].
For solid samples (soil, sediment, biological tissues), ultrasonic solvent extraction followed by dispersive solid-phase extraction (d-SPE) cleanup has demonstrated excellent recovery and minimal matrix effects. Approximately 0.5-2 g of homogenized sample is weighed into a centrifuge tube, spiked with this compound internal standard, then mixed with 5-10 mL of extraction solvent (acetonitrile or acidified methanol). The mixture is subjected to ultrasonic extraction for 10-30 minutes, followed by centrifugation at 3000-5000 rpm for 5-10 minutes. The supernatant is transferred to a clean tube, and the extraction is repeated once. Combined extracts are then subjected to d-SPE cleanup using 50-150 mg of primary-secondary amine (PSA) sorbent and 50-100 mg of C18 for lipid removal, vortexed for 30-60 seconds, and centrifuged. The cleaned extract is concentrated under nitrogen and reconstituted in mobile phase for analysis [4] [5].
Contamination control represents perhaps the most critical aspect of reliable phthalate analysis due to the ubiquitous presence of these compounds in laboratory environments. A multi-faceted approach is essential to minimize background contamination and ensure data integrity. All laboratory ware should be composed of phthalate-free materials, with glass preferred over plastic whenever possible. Before use, all glassware should be thoroughly rinsed with high-purity solvents (methanol, acetone, hexane) and baked at 450°C for several hours if possible. Solvents must be of the highest available purity (LC-MS grade) and screened for phthalate contamination prior to use. Research by Regan et al. demonstrated that Thermo Fisher Optima LC-MS grade solvents consistently yielded the lowest background levels, while solvents recommended in some standard methods introduced unacceptable phthalate contamination [1].
Procedural and instrumental blanks must be incorporated throughout the analytical process to monitor and correct for background contamination. At least three procedural blanks should be included with each sample batch, consisting of all reagents processed identically to samples. For instrumental analysis, the integration of a delay column in the LC system has proven highly effective at mitigating background phthalates originating from instrumental sources such as tubing and fittings. This approach allows contaminant phthalates to elute at alternate retention times, preventing interference with target analytes. Additionally, a multi-wash system for the autosampler needle and running multiple analytical blanks between samples effectively reduces carryover. All procedural blank values should be systematically subtracted from sample results to determine true environmental concentrations, with particular attention to common contaminants like DBP, DiBP, and DMP which typically appear at highest levels in blanks [1].
Method validation is essential to demonstrate that the analytical method employing this compound as internal standard is fit for its intended purpose. The calibration curve should be constructed using a minimum of six concentration levels plus blank, spanning the expected concentration range in samples. For phthalate analysis, a typical range of 0.001-100 μg/L is appropriate, with the exact range adjusted based on instrument sensitivity and application requirements. Calibration standards are prepared by spiking appropriate amounts of native phthalate standards and a fixed amount of this compound internal standard into the same matrix as the final sample extract (typically initial mobile phase). The internal standard calibration approach plots the peak area ratio (analyte to internal standard) against concentration, with linear regression weighted 1/x or 1/x² to accommodate heteroscedasticity. The method should demonstrate excellent linearity with coefficients of determination (R²) greater than 0.995 for all target analytes [1] [5].
Table 3: Method Validation Parameters and Acceptance Criteria for Phthalate Analysis
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Typical Performance with this compound |
|---|---|---|---|
| Linearity | Calibration curves (n=6 levels) | R² > 0.995 | R² > 0.998 across 3 orders of magnitude |
| Precision (Repeatability) | Replicate analyses (n=6) of QC samples | RSD < 15% | RSD < 5% for most phthalates |
| Accuracy (Trueness) | Spiked recovery in actual matrices | 70-120% | 70-98% across diverse matrices |
| Limit of Detection (LOD) | Signal-to-noise ratio = 3:1 | Based on application needs | 0.042-24 ng/g for PAEs in hair |
| Limit of Quantification (LOQ) | Signal-to-noise ratio = 10:1 | Based on application needs | 0.2-50 ng/L in environmental samples |
| Matrix Effects | Post-extraction spiking vs neat standards | Signal suppression/enhancement < 25% | Consistent correction with internal standard |
| Stability | Analysis of stored samples over time | < 15% deviation from initial | Demonstrated stability with proper preservation |
Comprehensive method validation should establish key performance parameters including limits of detection and quantification, accuracy, precision, recovery, and matrix effects. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, from low-level spiked samples. For phthalate analysis with this compound as internal standard, LODs as low as 0.2 ng/L have been achieved for some phthalates in environmental waters, while in complex matrices like hair, LODs ranging from 0.042 to 24 ng/g have been reported for various phthalates and their metabolites. Accuracy and precision are evaluated through replicate analysis of quality control samples spiked at low, medium, and high concentrations across multiple batches. Acceptance criteria typically include accuracy of 70-120% of nominal values and precision with relative standard deviations (RSD) below 15% for within-day and between-day variations [1] [4].
The extraction efficiency should be validated by comparing the response from samples spiked before extraction to those spiked after extraction (post-extraction spikes). Recovery rates for phthalates using optimized methods with this compound correction typically range from 70% to 98% across diverse matrices, with RSDs below 5% indicating high reproducibility. Matrix effects must be thoroughly investigated by comparing the response of standards in neat solvent to those in sample extracts. Significant matrix suppression or enhancement (particularly in ESI sources) should be addressed through additional cleanup, chromatographic separation, or most effectively, through the use of the stable isotope-labeled internal standard which experiences nearly identical matrix effects as the target analytes. The method should demonstrate robustness through deliberate variations in critical parameters such as mobile phase pH, column temperature, and extraction time, showing that the method remains unaffected by small but deliberate changes [1] [4] [5].
Analytical challenges frequently encountered in phthalate analysis with this compound can be systematically addressed through method adjustments and contamination control measures. High background signals in blanks represent the most common issue, potentially originating from laboratory reagents, materials, or instrumental sources. To address this, implement rigorous solvent screening (Optima LC-MS grade solvents recommended), utilize glassware exclusively, incorporate delay columns to segregate instrumental contamination, and maintain dedicated phthalate-free zones for sample preparation. Poor recovery of the internal standard or target analytes may indicate issues with extraction efficiency, matrix binding, or degradation. Optimization of extraction solvent composition (acetonitrile generally provides better recovery than methanol for solid samples), pH adjustment to neutralize charged species, and implementation of repeated extraction cycles can significantly improve recovery rates [1] [5].
Chromatographic issues such as peak tailing, splitting, or retention time shifts can compromise quantification accuracy. These can be addressed by ensuring proper mobile phase preparation (fresh buffers, appropriate pH), column conditioning and maintenance, and temperature stabilization. For matrix-induced suppression or enhancement in mass spectrometric detection, the most effective approach is leveraging the internal standard correction, though additional sample cleanup, chromatographic separation of interfering compounds, or modification of ionization conditions may provide additional improvements. Carryover between injections can be minimized through robust needle wash protocols (incorporating washes with strong solvents between samples) and periodic cleaning of injection system components. Consistent integration and peak identification should be verified through retention time stability (±0.1 min) and qualifier/quantifier ion ratios (±20% of calibration standard values) [1].
The application of this compound as an internal standard has been successfully demonstrated across diverse analytical scenarios and sample matrices. In environmental monitoring, methods incorporating this internal standard have enabled reliable quantification of phthalates at trace levels (sub-ng/L) in complex matrices including surface water, landfill leachate, soils, and municipal solid wastes. The implementation of contamination control strategies coupled with internal standard correction has allowed researchers to achieve exceptionally low detection limits while maintaining data credibility. In human biomonitoring studies, the application of this compound has facilitated the simultaneous determination of phthalate diesters and monoesters in hair samples with LODs ranging from 0.042 to 24 ng/g, enabling assessment of cumulative exposure to these contaminants [1] [4].
For food and beverage analysis, methods utilizing this compound have been validated according to international guidelines (e.g., SANTE/11945/2015) and applied to various commodities including non-alcoholic beverages, demonstrating excellent performance characteristics with linearity (r² > 0.996), precision (RSD 2.7-9.1%), and accuracy (91.5-118.1%). The regulatory compliance testing utilizing this internal standard provides robust defensible data for demonstrating adherence to restrictions such as the EU's limitation of 0.1% w/w for specific phthalates in toys and childcare articles. When implementing methods with this compound, analysts should maintain comprehensive documentation including instrument maintenance logs, reagent certificates of analysis, and regular system suitability test results to support data quality and facilitate troubleshooting when required [2] [5].
The integration of This compound as an internal standard in phthalate analysis represents a sophisticated approach to addressing the significant analytical challenges associated with these ubiquitous contaminants. Through its nearly identical chemical properties to target analytes coupled with mass spectral distinguishability, this stable isotope-labeled compound effectively corrects for variable extraction efficiency, matrix effects, and instrumental fluctuations. The comprehensive protocols detailed in this document, encompassing sample preparation, instrumental analysis, quality assurance, and troubleshooting, provide a robust framework for implementing this internal standard in diverse analytical scenarios. When properly applied with rigorous contamination control measures, methods utilizing this compound enable reliable quantification of phthalates at environmentally relevant concentrations across complex matrices, supporting important human health and environmental exposure assessments.
1. Introduction Phthalate esters are widely used as plasticizers and are known to leach into the environment, leading to widespread human exposure. Inside the body, these diesters are rapidly metabolized into their respective phthalate monoesters, which are considered the biologically active molecules and are used as biomarkers of exposure [1] [2]. This application note describes a validated, sensitive method for the extraction and quantification of phthalate monoesters, such as Monobutyl Phthalate (MBP), from rat plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The protocol can be adapted for other monoesters like Monooctyl Phthalate-d4, a stable isotope-labeled internal standard commonly used to improve quantitative accuracy [1].
2. Experimental Protocol
2.1. Chemicals and Materials
2.2. Sample Preparation and Extraction Workflow The following workflow outlines the protein precipitation method used for extracting phthalate monoesters from plasma. This method was validated for a concentration range of 25–5,000 ng/mL [1].
2.3. Critical Steps and Modifications
2.4. Instrumental Analysis (UPLC-MS/MS)
3. Method Validation Data The described method was rigorously validated for MBP in rat plasma. The following table summarizes key validation parameters that should be demonstrated for any adapted method [1].
| Validation Parameter | Result for MBP in Plasma | Acceptable Criteria |
|---|---|---|
| Linear Range | 25 - 5,000 ng/mL | - |
| Linearity (r) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% RE) | ≤ ±15% at all levels | ≤ ±15% |
| Absolute Recovery | > 92% | Consistent and high |
| LOD | 6.9 ng/mL | - |
| Intra-day Precision (% RSD) | ≤ 10.1% | ≤ 15% |
| Inter-day Precision (% RSD) | ≤ 10.1% | ≤ 15% |
| Freeze-Thaw Stability | Stable after 3 cycles over 3 days | No significant degradation |
4. Discussion
4.1. Adapting the Protocol for this compound To apply this protocol for the extraction of this compound, consider the following:
4.2. Key Considerations for Phthalate Analysis
This application note provides a reliable and validated framework for extracting and quantifying phthalate monoesters from plasma. The simple protein precipitation method, coupled with sensitive UPLC-MS/MS detection, offers high accuracy, precision, and recovery. Researchers can confidently adapt this detailed protocol for the analysis of this compound by incorporating it as an internal standard and re-optimizing the instrumental parameters, paving the way for robust toxicological and exposure assessment studies.
Phthalate esters are widely used as plasticizers in consumer products, with global production exceeding 6 million tons annually. These compounds are not covalently bound to polymers and can readily migrate into the environment, posing significant human health risks including endocrine disruption, reproductive toxicity, and potential carcinogenic effects. Upon entering the body, phthalates undergo rapid biotransformation in two distinct stages: initial hydrolysis to monoester metabolites (mPAEs) followed by phase II conjugation with glucuronic acid. The analysis of these metabolites, particularly using deuterated internal standards, provides accurate exposure assessment by compensating for matrix effects and analytical variability.
The complexity of biological matrices and the ubiquitous presence of phthalates in laboratory environments present significant analytical challenges. This application note provides comprehensive protocols for sample preparation and analysis of deuterated phthalate metabolites, emphasizing robust methodologies that ensure reliable quantification at trace levels. By implementing these standardized approaches, researchers can achieve enhanced sensitivity and reproducibility in phthalate biomonitoring studies across diverse research and clinical applications.
The analysis of phthalate metabolites in urine requires careful sample handling to avoid contamination and ensure accurate quantification. The following protocol has been validated for simultaneous determination of multiple phthalate metabolites using deuterated internal standards [1] [2].
Table 1: Reagents and Consumables for Sample Preparation
| Item | Specification | Purpose |
|---|---|---|
| Internal Standards | Deuterated phthalate metabolites (13C4-MMP, 13C4-MEP, 13C4-MBP, 13C4-MBzP, D4-MEHP) | Quantification reference |
| Enzyme | β-glucuronidase from E. coli K12 (200 U/mL) | Deconjugation of glucuronidated metabolites |
| Buffer | Ammonium acetate buffer (1 M, pH 6.5) | Optimal enzyme activity |
| SPE Cartridges | Nexus ABS Elut (60 mg/3 mL) or equivalent | Sample clean-up and concentration |
| Solvents | HPLC-grade methanol, acetonitrile, ethyl acetate | Extraction and reconstitution |
Step-by-Step Protocol:
Sample Collection and Storage: Collect urine samples in glass containers to prevent plasticizer contamination. Store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Sample Preparation: Thaw frozen urine samples at room temperature and vortex thoroughly for 30 seconds. Transfer 950 μL of urine to a glass tube and add 50 μL of deuterated internal standard mixture (1 μg/mL in methanol) [2].
Enzymatic Deconjugation: Add 5 μL of β-glucuronidase (200 U/mL) and 245 μL of ammonium acetate buffer (1 M, pH 6.5). Vortex the mixture for 30 seconds. Incubate at 37°C for 90 minutes in a shaking water bath to hydrolyze the glucuronide conjugates [2].
Solid-Phase Extraction (SPE):
Concentration and Reconstitution: Combine the eluents and evaporate to dryness under nitrogen at 55°C. Reconstitute the dry residue with 200 μL of 1:9 (v/v) acetonitrile-water mixture. Vortex for 30 seconds and transfer to an autosampler vial for analysis [2].
For different analytical requirements or sample types, several alternative extraction methods have been developed:
On-line SPE-LC-MS/MS: This approach enables direct injection of urine samples after centrifugation and dilution. The method utilizes column switching technology to transfer analytes from the extraction column to the analytical column, significantly reducing sample handling and potential contamination. This method has demonstrated excellent sensitivity with LOD values of 0.4 ng/mL for BPA and ranging from 0.15-1.1 ng/mL for various phthalate metabolites [1].
HF-LPME Technique: For parent phthalate compounds rather than metabolites, hollow fiber liquid-phase microextraction provides an excellent alternative. This method enables extraction and clean-up in a single step with high selectivity, high enrichment factors, and minimal solvent consumption. The optimized HF-LPME conditions include pH 7.0, 30% NaCl, 45-minute extraction at 45°C with constant stirring at 1,200 rpm [3].
Derivatization for GC-MS: When using GC-MS analysis, phthalate metabolites require derivatization to increase volatility. Trimethylsilane diazomethane (TMSDM) has emerged as an advantageous derivatization agent due to its hydrolytic stability, enabling efficient derivatization even in the presence of water and significantly simplifying the sample preparation workflow [4].
Optimal chromatographic separation of phthalate metabolites is crucial for accurate quantification, particularly when using mass spectrometric detection. The following conditions have been validated for robust separation of major phthalate metabolites:
Table 2: Liquid Chromatography Conditions for Phthalate Metabolite Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Thermo Betasil Phenyl (50 × 2.1 mm, 3 μm) | Kromasil 100-5C18 (150 × 2.1 mm) | C18 column (50 × 2.1 mm) |
| Mobile Phase A | 0.1% acetic acid in water | 0.1% acetic acid in water | 5 mM ammonium acetate |
| Mobile Phase B | 0.1% acetic acid in acetonitrile | 0.1% acetic acid in acetonitrile | Methanol |
| Gradient Program | 5% B (0-2 min), 5-100% B (2-7 min), 100% B (7-9 min), 100-5% B (9-10 min), 5% B (10-12 min) | Linear gradient from 15% to 90% B over 10 min | Isocratic 11:89 A:B (v/v) |
| Flow Rate | 220 μL/min | 300 μL/min | 250 μL/min |
| Temperature | Ambient | 40°C | Ambient |
| Injection Volume | 10 μL | 20 μL | 10-20 μL |
The phenyl column provides excellent separation for isomeric metabolites and has demonstrated robust performance for simultaneous determination of five phthalate monoester metabolites and bisphenol A. The use of acidic mobile phases enhances ionization efficiency in negative ESI mode while maintaining peak symmetry [1].
For analysis of underivatized parent phthalate compounds, GC-MS/MS offers superior separation efficiency. The optimal conditions include:
This temperature gradient provides baseline separation of 9 different phthalate esters within 25 minutes, with excellent peak symmetry and resolution of co-eluting isomers such as DBP and DiBP [3].
Mass spectrometric detection operated in Multiple Reaction Monitoring (MRM) mode provides the specificity and sensitivity required for trace-level determination of phthalate metabolites in complex biological matrices.
Table 3: MS/MS Parameters for Phthalate Metabolite Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
|---|---|---|---|---|
| MMP | 179.0 | 77.0 / 105.0 | 20-25 | Negative |
| MEP | 193.0 | 77.0 / 121.0 | 18-22 | Negative |
| MBP | 221.0 | 77.0 / 121.0 | 16-20 | Negative |
| MBzP | 255.0 | 77.0 / 121.0 | 20-24 | Negative |
| MEHP | 277.0 | 134.0 / 113.0 | 15-18 | Negative |
| 13C4-MMP | 183.0 | 79.0 / 109.0 | 20-25 | Negative |
| 13C4-MEP | 197.0 | 79.0 / 125.0 | 18-22 | Negative |
| 13C4-MBP | 225.0 | 79.0 / 125.0 | 16-20 | Negative |
| 13C4-MBzP | 259.0 | 79.0 / 125.0 | 20-24 | Negative |
| D4-MEHP | 281.0 | 138.0 / 117.0 | 15-18 | Negative |
The mass spectrometer should be operated with the following source parameters: ionization voltage: -2.85 kV; cone voltage: 20 V; ion source temperature: 100°C; desolvation temperature: 300°C. The collision gas (argon or nitrogen) pressure should be maintained at approximately 2.0 × 10^-3 mbar for optimal fragmentation [2].
For GC-MS/MS analysis of parent phthalate compounds, the following parameters are recommended:
The use of tandem mass spectrometry significantly reduces chemical noise and improves signal-to-noise ratios compared to single quadrupole detection, enabling reliable quantification at trace levels.
Comprehensive method validation is essential to ensure reliable performance for phthalate metabolite quantification. The following table summarizes typical validation parameters for the described methodologies:
Table 4: Method Validation Data for Phthalate Metabolite Analysis
| Validation Parameter | LC-MS/MS Method [1] | GC-MS/MS Method [3] | On-line SPE-LC-MS/MS [5] |
|---|---|---|---|
| Linear Range (ng/mL) | 0.3-200 | 0.1-2.5 μg/mL | 1-500 |
| Limit of Quantification | 0.3 ng/mL (MMP, MEP, MBzP, BPA); 1 ng/mL (MBP, MEHP) | 0.1 μg/mL | 1-5 ng/mL |
| Precision (% RSD) | <15% | 0.7-12.7% (intra-day); 4.1-17.5% (inter-day) | 0.8-4.8% |
| Accuracy (% Bias) | Within ±15% | -6.9 to 7.3% (intra-day); -5.2 to 6.5% (inter-day) | >84.3% recovery |
| Matrix Effect | Not specified | 88.5-102.7% | Not specified |
The validation data demonstrate that well-controlled methods provide precision and accuracy within acceptable limits for bioanalytical methods (typically ±15% for accuracy and ≤15% RSD for precision). The use of deuterated internal standards effectively compensates for matrix effects and recovery variations, significantly improving data quality [1] [6].
The ubiquitous presence of phthalates in laboratory environments presents significant challenges for trace analysis. Implement these critical contamination control measures:
The methodologies described in this application note support diverse research applications in human biomonitoring, toxicological studies, and exposure assessment. Phthalate exposure assessment has become increasingly important from a regulatory perspective, with agencies worldwide establishing stricter limits for these compounds in consumer products.
Implementation of these protocols enables reliable quantification of phthalate exposure biomarkers at concentrations relevant to the general population. The high sensitivity of these methods (LOQs in the low ng/mL range) adequately captures typical exposure levels, with reported urinary concentrations of major phthalate metabolites in the general population ranging from <1 to >100 ng/mL depending on the specific compound and population characteristics [7] [1].
These methods also support pharmacokinetic studies of phthalate metabolism and elimination. For example, research using these analytical approaches has demonstrated that the oral bioavailability of DEHP is approximately 7% in rats, with rapid distribution and elimination profiles [6].
The comprehensive sample preparation and analytical protocols detailed in this application note provide robust methodologies for accurate quantification of deuterated phthalate metabolites in biological matrices. The implementation of carefully controlled sample preparation, optimized chromatographic separation, and selective mass spectrometric detection enables reliable assessment of phthalate exposure at trace levels.
Key advantages of these methods include:
As research on the health effects of phthalate exposure continues to evolve, these standardized protocols will support the generation of reliable, comparable data across laboratories worldwide, ultimately contributing to improved understanding of human exposure patterns and potential health risks.
Phthalate metabolites have emerged as critical biomarkers for assessing human exposure to plasticizers, which are widely used in consumer products and industrial applications. Monooctyl phthalate-d4 (MOP-d4) serves as a valuable isotope-labeled internal standard in quantitative analysis, particularly for monitoring human exposure to parent phthalates such as di-2-ethylhexyl phthalate (DEHP) through wastewater-based epidemiology (WBE). The analysis of these compounds in complex matrices like wastewater requires robust sample preparation and highly selective detection techniques to achieve accurate quantification at trace levels. These application notes provide a detailed protocol for determining phthalate metabolites in wastewater using solid-phase extraction (SPE) followed by ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS), based on current scientific methodologies [1].
The WBE approach represents a novel epidemiological tool that complements traditional human biomonitoring studies by providing population-scale exposure assessment through analysis of wastewater samples. This method enables researchers to obtain comprehensive data on plasticizer exposure without the need for invasive sample collection from individual subjects [1]. The protocol described herein has been specifically optimized for the simultaneous determination of twenty-one plasticizer metabolites, including phthalates, terephthalates, and di-iso-nonyl cyclohexane-1,2-dicarboxylate (DINCH) metabolites, making it the first published method to include these alternative plasticizer metabolites in wastewater analysis [1].
Table 1: Phthalate metabolite standards and their properties
| Compound Name | Abbreviation | Parent Phthalate | Molecular Weight (g/mol) | Type |
|---|---|---|---|---|
| Monomethyl phthalate | MMP | Dimethyl phthalate | ~180 | LMW phthalate metabolite |
| Monoethyl phthalate | MEP | Diethyl phthalate | ~194 | LMW phthalate metabolite |
| Mono-n-butyl phthalate | MnBP | Di-n-butyl phthalate | ~222 | LMW phthalate metabolite |
| Monobenzyl phthalate | MBzP | Butyl benzyl phthalate | ~228 | LMW phthalate metabolite |
| Mono-(2-ethylhexyl) phthalate | MEHP | Di-(2-ethylhexyl) phthalate | ~278 | HMW phthalate metabolite |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP | Di-(2-ethylhexyl) phthalate | ~294 | Oxidized DEHP metabolite |
| Mono-(2-ethyl-5-oxohexyl) phthalate | MEOHP | Di-(2-ethylhexyl) phthalate | ~292 | Oxidized DEHP metabolite |
| This compound | MOP-d4 | Di-n-octyl phthalate | ~284 | Deuterated internal standard |
Table 2: Sample preparation parameters for different sample types
| Parameter | Wastewater | Human Serum | Urine |
|---|---|---|---|
| Sample Volume | 100 mL | 1 mL | 5 mL |
| Filtration | 1.2 μm GF + 0.45 μm CA | 0.2 μm nylon | Centrifugation only |
| Internal Standard Amount | 50-100 ng | 10-50 ng | 25-50 ng |
| Preservation Temperature | 4°C | -20°C | -20°C |
| Hold Time Before Extraction | ≤24 hours | ≤1 month | ≤1 month |
The following SPE protocol has been optimized specifically for the extraction of phthalate metabolites from wastewater samples, with automation capability to improve reproducibility and sample throughput [3].
The workflow for the complete SPE procedure is illustrated below:
Table 3: Optimized MRM transitions for selected phthalate metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| MMP | 179.0 | 77.0 | 105.0 | 30 | 20, 15 |
| MEP | 193.0 | 77.0 | 121.0 | 30 | 25, 15 |
| MnBP | 221.0 | 77.0 | 121.0 | 35 | 25, 15 |
| MBzP | 255.0 | 77.0 | 133.0 | 40 | 30, 20 |
| MEHP | 277.0 | 127.0 | 134.0 | 35 | 20, 15 |
| MEHHP | 291.0 | 121.0 | 145.0 | 30 | 20, 15 |
| MEOHP | 291.0 | 121.0 | 145.0 | 30 | 20, 15 |
| This compound | 283.1 | 125.0 | 152.0 | 35 | 20, 15 |
The analytical method has been comprehensively validated according to international guidelines for bioanalytical method validation.
Table 4: Method validation parameters for selected phthalate metabolites
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD%) | Accuracy (% Recovery) | Linearity (r²) |
|---|---|---|---|---|---|
| MMP | 2.5 | 7.5 | 8.5 | 85 | 0.998 |
| MEP | 1.5 | 5.0 | 7.2 | 92 | 0.999 |
| MnBP | 0.5 | 1.5 | 6.8 | 95 | 0.999 |
| MBzP | 0.8 | 2.5 | 8.1 | 88 | 0.998 |
| MEHP | 0.3 | 1.0 | 5.9 | 98 | 0.999 |
| MEHHP | 0.2 | 0.7 | 4.8 | 102 | 0.999 |
| MEOHP | 0.2 | 0.7 | 5.2 | 101 | 0.999 |
The validated method enables comprehensive exposure assessment for phthalates and alternative plasticizers in population studies through wastewater-based epidemiology [1]. When applied to raw wastewater samples collected from Northwestern Spain, the method successfully detected and quantified several phthalate metabolites, with concentration ranges varying from below the limit of quantification to approximately 450 ng/L for the most abundant metabolites [1]. The data obtained allows for back-calculation of parent plasticizer exposure by considering the excretion factors of specific metabolites, providing valuable information about population-wide exposure to these potentially harmful chemicals.
The method's capability to simultaneously determine metabolites of traditional phthalates and alternative plasticizers such as terephthalates and DINCH makes it particularly valuable for monitoring trends in plasticizer usage as regulatory pressures shift industry practices [1]. This approach provides a non-invasive tool for policymakers and public health officials to assess the effectiveness of regulatory actions and identify emerging exposure concerns in a timely manner.
The application notes and protocols presented herein provide a robust analytical framework for determining this compound and related phthalate metabolites in wastewater matrices using solid-phase extraction and LC-MS/MS. The method demonstrates excellent sensitivity, precision, and accuracy suitable for exposure assessment studies using wastewater-based epidemiology. The inclusion of stable isotope-labeled internal standards, particularly this compound, ensures reliable quantification by compensating for matrix effects and procedural losses. This protocol offers researchers a standardized approach for generating comparable data across different laboratories and studies, ultimately contributing to improved understanding of human exposure to plasticizers and related chemicals.
This document outlines a robust protocol for the quantification of phthalate monoester metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. The method emphasizes sensitivity, selectivity, and contamination control.
Phthalates are synthetic chemicals widely used as plasticizers. Humans are ubiquitously exposed to them through diet, personal care products, and the environment [1]. Because phthalates are rapidly metabolized to their respective monoesters and excreted in urine, measuring these metabolites (e.g., Monooctyl Phthalate, MOP) is the preferred approach for assessing exposure [2]. LC-MS/MS is the gold standard for this analysis due to its high sensitivity and specificity. Using a stable isotope-labeled internal standard like Monooctyl Phthalate-d4 is critical for compensating for matrix effects and losses during sample preparation [3] [4].
The following workflow summarizes the key steps in sample preparation:
The table below summarizes the suggested LC-MS/MS parameters for a phthalate metabolite method.
Table 1: Exemplary LC-MS/MS Parameters for Phthalate Metabolite Analysis
| Parameter Category | Specification | Details / Rationale |
|---|---|---|
| Chromatography | Column | Reversed-Phase (e.g., C18) |
| Mobile Phase | (A) Water; (B) Methanol/Acetonitrile [2] | |
| Gradient | Optimized for resolution of target metabolites | |
| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI) Negative |
| Data Acquisition | Selected Reaction Monitoring (SRM) | |
| Monitored Ions | 2 SRM transitions per analyte (Quantifier/Qualifier) [4] | |
| Internal Standard | Type | Stable Isotope-Labeled (e.g., this compound) [4] |
| Function | Corrects for matrix effects & preparation loss [3] |
A rigorous calibration and quality control regime is essential for reliable quantification.
The following diagram illustrates the logical flow for establishing and validating the calibration model:
Phthalates are ubiquitous contaminants. Implement stringent controls:
For a fully validated method, the following parameters should be assessed [4]:
I hope this structured protocol provides a solid foundation for your work. Should you need to adapt this method for other phthalate metabolites or matrices, the general principles of using stable isotope internal standards and matrix-matched calibration will remain the same.
Monooctyl Phthalate-d4 (CAS 1398065-74-1) is a deuterium-labeled compound primarily used as a tracer or an internal standard for quantitative analysis in techniques like LC-MS or GC-MS [1] [2]. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| CAS Number | 1398065-74-1 [1] [2] |
| Molecular Formula | C₁₆H₁₈D₄O₄ [1] [2] |
| Molecular Weight | 282.37 g/mol [1] [2] |
| Recommended Storage | 2-8°C in a refrigerator [2] |
| Application | Internal standard/tracer for phthalate analysis [1] |
A core principle when working with phthalates is to prevent exogenous contamination. Phthalates are ubiquitous in the environment and can leach from many plastic materials [3]. Therefore, it is critical to use glassware (e.g., glass vials and volumetric flasks) and high-purity solvents throughout the process [3].
This protocol is inferred from general best practices in analytical chemistry and methods used for similar phthalate metabolites [3] [4] [5].
1. Materials and Equipment
2. Weighing and Dissolution
3. Aliquoting and Storage
The following workflow diagram summarizes the key stages of the stock solution preparation process:
Working standards are prepared by serially diluting the primary stock solution with a compatible solvent, typically a water-methanol or water-acetonitrile mixture that matches the initial mobile phase conditions of your analytical method [5]. The following table outlines an example dilution scheme:
| Solution | Dilution Step | Typical Concentration Range | Use |
|---|---|---|---|
| Primary Stock | N/A | 1000 μg/mL | Long-term storage, source for dilutions |
| Working Stock | 1:10 dilution of primary stock | 100 μg/mL | For preparing calibration standards |
| Calibration Standard | Dilute working stock in matrix/solvent | 25 - 5000 ng/mL (e.g., for LC-MS/MS) [3] | Instrument calibration |
Phthalate esters are industrial chemicals extensively used as plasticizers in consumer products, with high molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP) employed as plasticizers in vinyl flooring and medical devices, while low molecular weight phthalates such as diethyl phthalate (DEP) and dibutyl phthalate (DBP) serve as solvents in toiletries, cosmetics, and lacquers. Human exposure occurs through multiple routes including food sources, dermal absorption, inhalation, and parenteral use of medical devices, making the general population widely exposed to these compounds. As endocrine-disrupting chemicals (EDCs), phthalates have raised significant public health concerns due to their potential effects on reproductive development, obesity, and other health endpoints, necessitating robust biomonitoring methods for exposure assessment.
The analysis of phthalate metabolites in urine represents the gold standard for exposure assessment, as it integrates exposure from all routes and avoids contamination issues associated with measuring the parent compounds. Unlike persistent organic pollutants, phthalates are non-persistent chemicals with short biological half-lives, undergoing rapid metabolism and excretion. During phase I biotransformation, lower molecular weight phthalates are primarily metabolized to their hydrolytic monoesters, whereas higher molecular weight phthalates like DEHP undergo further oxidation to form more hydrophilic oxidative metabolites. These metabolites can then undergo glucuronidation (phase II biotransformation) to increase water solubility before excretion. Because urinary metabolite levels are more precisely measured than the parent compounds and the risk of accidental contamination during collection, storage, and analysis is greatly reduced, biomonitoring of phthalate metabolites offers significant advantages for exposure assessment in epidemiological studies.
The metabolism of phthalates follows a complex pathway that varies by specific phthalate ester:
The following diagram illustrates the core metabolic pathway common to most phthalates, particularly the extensive transformation of DEHP:
Figure 1. Metabolic Pathway of Di-(2-ethylhexyl) Phthalate (DEHP) in Humans
The selection of appropriate phthalate metabolites for biomonitoring considers several factors:
For comprehensive exposure assessment, panels typically include metabolites representing exposure to the most common phthalates: MEP (DEP), MBzP (BBzP), MnBP (DBP), MiBP (DiBP), and oxidative metabolites of DEHP (MEHHP, MEOHP, MECPP).
Sample Thawing and Aliquoting
Internal Standard Addition
Enzymatic Deconjugation
Solid-Phase Extraction
Concentration and Reconstitution
Table 1: Internal Standard Compounds and Recommended Spiking Concentrations
| Internal Standard | Parent Phthalate | Recommended Concentration | Purpose |
|---|---|---|---|
| (^{13}\text{C}_4)-MEP | Diethyl phthalate (DEP) | 50 ng/mL | Quantification of MEP |
| (^{13}\text{C}_4)-MBzP | Benzylbutyl phthalate (BBzP) | 10 ng/mL | Quantification of MBzP |
| (^{13}\text{C}_4)-MnBP | Di-n-butyl phthalate (DBP) | 10 ng/mL | Quantification of MnBP |
| (^{13}\text{C}_4)-MEHP | Di-(2-ethylhexyl) phthalate (DEHP) | 5 ng/mL | Quantification of MEHP |
| (^{13}\text{C}_4)-MEHHP | Di-(2-ethylhexyl) phthalate (DEHP) | 5 ng/mL | Quantification of oxidative metabolites |
The analysis employs isotopic dilution high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) for precise quantification [1]. The method was developed to simultaneously quantitate bisphenol A and urinary metabolites of phthalates, including emerging replacements like di-2-ethylhexyl terephthalate (DEHTP).
Chromatographic Separation:
Mass Spectrometric Detection:
Table 2: MRM Transitions and Optimized MS Parameters for Phthalate Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| MEP | 193.0 | 77.0 / 121.0 | 25 | 18 / 12 |
| MBzP | 255.0 | 77.0 / 133.0 | 30 | 20 / 15 |
| MnBP | 221.0 | 77.0 | 28 | 15 |
| MiBP | 221.0 | 77.0 | 28 | 15 |
| MEHP | 277.0 | 134.0 | 30 | 12 |
| MEHHP | 293.0 | 121.0 / 159.0 | 30 | 14 / 10 |
| MEOHP | 291.0 | 121.0 / 167.0 | 30 | 14 / 10 |
| MECPP | 307.0 | 123.0 / 159.0 | 30 | 12 / 10 |
| (^{13}\text{C}_4)-MEP | 197.0 | 79.0 / 125.0 | 25 | 18 / 12 |
| (^{13}\text{C}_4)-MBzP | 259.0 | 79.0 / 137.0 | 30 | 20 / 15 |
The following workflow diagram illustrates the complete analytical procedure from sample collection to data analysis:
Figure 2. Analytical Workflow for Urinary Phthalate Metabolite Analysis
The method validation followed established guidelines for bioanalytical method validation, with the following performance characteristics [1]:
Table 3: Validated Performance Characteristics for Phthalate Metabolite Analysis
| Metabolite | LOD (μg/L) | LOQ (μg/L) | Precision (RSD%) | Accuracy (%) | Linear Range (μg/L) |
|---|---|---|---|---|---|
| MEP | 0.05 | 0.1 | 5.2 | 92.5 | 0.1-500 |
| MBzP | 0.02 | 0.05 | 6.8 | 89.3 | 0.05-200 |
| MnBP | 0.3 | 1.0 | 7.5 | 94.1 | 1.0-200 |
| MiBP | 0.3 | 1.0 | 8.1 | 91.7 | 1.0-200 |
| MEHP | 0.1 | 0.2 | 9.2 | 87.4 | 0.2-100 |
| MEHHP | 0.05 | 0.1 | 4.7 | 102.3 | 0.1-200 |
| MEOHP | 0.05 | 0.1 | 5.3 | 98.6 | 0.1-200 |
| MECPP | 0.01 | 0.02 | 3.9 | 105.7 | 0.02-200 |
Background contamination represents a significant challenge in phthalate analysis due to the ubiquity of these compounds in laboratory environments. Implement the following controls:
Given the high variability in urine dilution, several normalization approaches are employed:
Specific Gravity Correction: Measured using a digital refractometer and applied using the formula: [ P_c = P \times \frac{(SG_m - 1)}{(SG_i - 1)} ] Where (P_c) is the corrected concentration, (P) is the measured concentration, (SG_m) is the mean specific gravity for the population, and (SG_i) is the individual specific gravity [2].
Creatinine Correction: Urinary creatinine measured via Jaffe rate reaction and used to express metabolite concentrations as μg/g creatinine [3]
Volume-Based Reporting: Uncorrected concentrations (ng/mL) for temporal variability assessments
Intraclass correlation coefficients (ICCs) vary substantially between phthalate metabolites, reflecting differences in exposure patterns and pharmacokinetics [4]:
This variability has important implications for epidemiological study design, suggesting that single urine samples may reasonably characterize average one-month exposure for most metabolites except DEHP, which may require multiple samples to reduce exposure misclassification.
Table 4: Troubleshooting Common Analytical Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Sensitivity | Ion source contamination, decreased detector performance, inadequate derivatization | Clean ion source and optics, check calibration, optimize instrument parameters |
| Poor Chromatography | Column degradation, mobile phase contamination, pH instability | Replace guard column, prepare fresh mobile phase, adjust buffer concentration |
| High Background | Laboratory contamination, reagent impurities, carryover | Implement rigorous blank procedures, purify reagents, increase wash steps |
| Inaccurate IS Response | Improper IS preparation, degradation, pipetting errors | Freshly prepare IS stocks, verify concentrations, check pipette calibration |
| Matrix Effects | Ion suppression/enhancement, co-eluting interferences | Optimize chromatography, use stable isotope IS, implement effective sample cleanup |
This protocol provides a robust and validated approach for quantifying urinary phthalate metabolites using deuterated internal standards and LC-MS/MS detection. The method demonstrates excellent sensitivity, precision, and accuracy suitable for population-based biomonitoring studies assessing exposure to these widespread environmental contaminants. The use of isotopic dilution with (^{13}\text{C}_4)-labeled internal standards effectively corrects for matrix effects and analytical variability, ensuring reliable quantification across diverse sample matrices.
The application of this methodology in epidemiological research has already yielded important insights into the health effects of phthalate exposure, with studies demonstrating associations with biological aging [3], body mass index and waist circumference [5] [6], and menopausal symptoms [2]. As research continues to evolve, this protocol provides a foundation for standardized phthalate exposure assessment, enabling comparison across studies and populations.
Endocrine-disrupting chemicals (EDCs) represent a significant area of concern in modern metabolic research, with phthalates emerging as particularly important compounds due to their ubiquitous presence in plastic products and demonstrated effects on metabolic processes. The escalating global increase in overweight and obesity, often termed "globesity," has constituted one of the major health challenges for societies and healthcare systems worldwide, with approximately 38% of the world population currently presenting with excess body weight. While traditional risk factors such as diet and physical inactivity play crucial roles, the potential contribution of environmental chemicals to this epidemic has gained increasing scientific attention. Monooctyl Phthalate-d4 (Mono-n-octyl phthalate-d4) is a deuterium-labeled isotopologue of monooctyl phthalate that serves as a valuable research tool in investigating the mechanisms by which phthalate exposure may contribute to obesity pathogenesis through various molecular pathways. [1] [2]
The relevance of phthalates to obesity research stems from their classification as obesogens – chemical compounds that may promote obesity by interfering with lipid metabolism, adipocyte differentiation, and hormonal regulation of appetite and satiety. As a deuterium-labeled standard, this compound provides researchers with a reliable internal standard for quantitative analysis in complex biological matrices, enabling precise measurement of exposure levels and metabolic fate of phthalate compounds in experimental models of obesity. The deuterium labeling (four deuterium atoms) provides a mass difference that allows distinction from endogenous phthalates in mass spectrometry-based analyses, making it particularly valuable for tracer studies and accurate quantification in both in vitro and in vivo systems. [3]
Phthalates are synthetic compounds widely used as plasticizers in various consumer products, with particular significance in obesity research due to their potential to disrupt metabolic processes. These chemicals are classified as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems, potentially leading to weight gain and obesity-related metabolic disorders. Unlike persistent environmental pollutants, phthalates are considered non-persistent with relatively short half-lives (typically less than 24 hours), yet their ubiquitous presence in everyday products leads to continuous exposure, creating a state of chronic disruption to endocrine function. The most significant exposure routes include dietary ingestion (particularly from food packaging materials), dermal absorption (from personal care products), and inhalation (from airborne particles in indoor environments). [1] [2]
The association between phthalate exposure and obesity has been demonstrated across multiple study types, including mechanistic in vitro studies, animal models, and human epidemiological investigations. Based on the available evidence, the weight of scientific opinion points toward the contribution of EDCs to the development of obesity and associated disorders through several key mechanisms: impacting adipogenesis (the formation of fat cells), modulating epigenetic pathways during development that enhance susceptibility to obesity, influencing neuroendocrine signals responsible for appetite and satiety, promoting a proinflammatory milieu in adipose tissue, dysregulating gut microbiome and immune homeostasis, and inducing dysfunction in thermogenic adipose tissue. These multifaceted mechanisms position phthalates as significant modulators of metabolic health, warranting careful investigation using sophisticated research tools like this compound. [1]
Table 1: Characteristics of this compound
| Property | Specification |
|---|---|
| Chemical Name | This compound (Mono-n-octyl phthalate-d4) |
| Synonyms | Mono-n-octyl phthalate-d4 |
| CAS Number | 1398065-74-1 |
| Molecular Formula | C₁₆H₁₈D₄O₄ |
| Molecular Weight | 282.37 g/mol |
| Isotope | Deuterium-labeled (4 deuterium atoms) |
| Storage | Store at room temperature or under recommended conditions in Certificate of Analysis |
| Primary Research Applications | Internal standard for quantitative analysis; Tracer for pharmacokinetic studies |
This compound features a deuterium-labeled aromatic ring, which provides distinct advantages for analytical applications while maintaining chemical properties nearly identical to the non-labeled compound. The incorporation of four deuterium atoms replaces hydrogen in the aromatic ring, creating a mass difference that can be readily distinguished via mass spectrometry without significantly altering the compound's chemical behavior. This characteristic makes it exceptionally valuable as an internal standard for quantifying phthalate exposure in biological samples, where matrix effects can complicate accurate measurement. When handling this compound, researchers should use appropriate glassware rather than plastic containers to prevent contamination, and store the material according to manufacturer recommendations, typically at controlled room temperature away from direct light. As with all phthalate compounds, appropriate personal protective equipment should be used, including gloves and lab coats, to minimize potential exposure. [3]
This compound serves multiple specialized applications in obesity research, leveraging its properties as a stable isotope-labeled analog to investigate various aspects of phthalate exposure and metabolic disruption:
Internal Standard for Quantitative Analysis: The primary application of this compound is as an internal standard for accurate quantification of native phthalates and their metabolites in biological samples. In obesity research, this enables precise measurement of exposure levels in experimental models, helping to establish dose-response relationships between phthalate exposure and metabolic outcomes. The deuterium labeling allows for compensation of matrix effects, ionization efficiency variations, and sample processing losses that commonly affect liquid chromatography-mass spectrometry (LC-MS) analyses. [3]
Tracer for Pharmacokinetic Studies: The mass difference imparted by the four deuterium atoms makes this compound ideal for tracer studies investigating the absorption, distribution, metabolism, and excretion (ADME) of phthalate compounds. Researchers can administer both labeled and unlabeled compounds simultaneously, tracking the deuterated version specifically to understand pharmacokinetic parameters relevant to obesity, such as adipose tissue partitioning and metabolic clearance rates. This application is particularly valuable given the relatively short half-lives of phthalate monoesters (approximately 3.5 hours for MEHP and 1.9 hours for MnBP based on kinetic studies). [4]
Mechanistic Studies on Adipogenesis: As a defined chemical entity, this compound can be used in mechanistic studies investigating the molecular pathways through which phthalates influence adipocyte differentiation and lipid accumulation. While the deuterium labeling may introduce minor isotopic effects, the compound largely recapitulates the biological activity of the native molecule, allowing researchers to track specific metabolic transformations and cellular uptake in model systems relevant to obesity. [1] [5]
Table 2: Protocol for Sample Preparation and Analysis of this compound in Biological Matrices
| Step | Procedure | Critical Parameters |
|---|---|---|
| 1. Sample Collection | Collect biological samples (urine, serum, adipose tissue) in glass containers; Add protease inhibitors immediately for tissue samples | Use glass or metal containers only; Avoid plastic to prevent contamination; Process adipose tissue with organic solvent extraction |
| 2. Internal Standard Addition | Add fixed amount of this compound (typically 10-50 ng) to known sample volume before extraction | Use consistent concentration across samples; Allow equilibrium before extraction |
| 3. Hydrolysis | For conjugated metabolites: Add ammonium acetate buffer (pH=6.5) and β-glucuronidase (85,000 U/mL); Incubate at 37°C for 2 hours | Control pH precisely; Maintain temperature throughout incubation |
| 4. Extraction | Liquid-liquid extraction: Add n-hexane (0.5 mL) to sample (0.5 mL); Vortex 10 min; Centrifuge at 9,000 rpm for 10 min | Ensure complete mixing; Time centrifugation accurately |
| 5. Cleanup | Collect supernatant; Filter through 0.22-μm glass fiber filter | Use glass syringes for transfer; Avoid plastic components |
| 6. Analysis | Analyze via GC-MS or LC-MS/MS with appropriate calibration curves | Monitor mass transition specific to deuterated compound; Use stable ionization conditions |
This protocol has been adapted from established methods for phthalate analysis in biological samples, with particular attention to preventing contamination throughout the process. The hydrolysis step is crucial for liberating conjugated phthalate metabolites that may be present in biological systems, as these conjugates represent important exposure biomarkers. The extraction efficiency should be validated for each matrix type, with adipose tissue requiring more extensive processing including homogenization and potentially solid-phase extraction for optimal recovery. For mass spectrometric analysis, the characteristic mass shift introduced by the four deuterium atoms allows specific monitoring of the labeled compound, typically observing the parent ion and appropriate product ions to ensure selective detection. [6]
The potential mechanisms through which phthalates may contribute to obesity pathogenesis are multifaceted and involve several interconnected biological pathways. Understanding these mechanisms is essential for designing appropriate experiments using this compound:
Adipogenesis Regulation: Phthalates have been shown to influence the differentiation of preadipocytes into mature adipocytes through interaction with key nuclear receptors. Research has demonstrated that various EDCs, including bisphenol analogs and phthalates, can bind to peroxisome proliferator-activated receptor gamma (PPARγ), a pivotal regulator of adipogenesis. This interaction disrupts the normal adipocyte differentiation process, potentially leading to adipose tissue dysfunction. In vitro studies using human preadipocytes continuously exposed to EDCs showed decreased lipid production and down-regulation of adipogenesis and metabolic pathways, similar to effects observed with the PPARγ-antagonist GW9662. [5]
Metabolic Pathway Disruption: Beyond adipogenesis, phthalates can disrupt crucial metabolic functions and insulin signaling in adipocytes. Proteomic analyses have revealed that exposure to EDCs leads to down-regulation of metabolic pathways and reduced insulin sensitivity, as evidenced by decreased pAKT/AKT ratios upon insulin stimulation. This effect, mediated through inhibition of PPARγ, may promote hypertrophy of adipose tissue and increase the risk of developing metabolic syndrome, including insulin resistance. These disruptions occur even at low, environmentally relevant concentrations, highlighting the potential significance of phthalate exposure in metabolic health. [5]
Hormonal Axis Interference: As endocrine disruptors, phthalates can interfere with multiple hormonal systems involved in energy balance and metabolism. Epidemiological studies have identified associations between phthalate exposure and altered lipid profiles, with sex-specific differences suggesting potential interactions with sex hormones. Among male adolescents, summary phthalate measures (Σ DEHP, Σ Plastic, Σ AA) and individual phthalate metabolites (MEHHP, MEOHP, MECPP) were positively associated with lipids ratio z-scores, while in females, BPA was associated with increased lipids and specific phenols with waist circumference. [7]
The following diagram illustrates the key molecular mechanisms linking phthalate exposure to obesity development:
To investigate the role of phthalates in obesity using this compound, researchers can implement several experimental approaches:
Adipocyte Differentiation Model: Isolate human preadipocytes from subcutaneous adipose tissue samples and culture according to established protocols. Expose differentiating adipocytes to varying concentrations of phthalates (0.1-100 μM) in the presence of this compound as a tracer. After 12 days of differentiation, assess lipid accumulation via Oil Red O staining and quantification. Perform global proteomic analysis using LC-MS/MS to identify differentially expressed proteins in adipogenesis and metabolic pathways. Include the PPARγ-antagonist GW9662 as a positive control for comparison. This approach allows direct assessment of phthalate effects on adipocyte development and function. [5]
Metabolic Disruption Study in Liver Models: Utilize human liver organoids to investigate the impact of phthalate exposure on hepatic metabolic functions, particularly in the context of conditions like gestational diabetes mellitus. Culture liver organoids and expose to physiologically relevant concentrations of phthalates with this compound as an internal standard for exposure quantification. Assess markers of hepatotoxicity, insulin signaling (AKT phosphorylation), and glucose homeostasis. Measure triglyceride accumulation and expression of key metabolic enzymes to evaluate steatotic effects. This model provides insights into the potential role of phthalates as a risk factor for metabolic disorders through hepatic mechanisms. [8]
Epidemiological Validation Approach: Collect urine and blood samples from human cohorts with detailed metabolic phenotyping. Use this compound as an internal standard for precise quantification of phthalates and their metabolites in urine samples via GC-MS or HPLC-MS. Analyze associations between phthalate exposure levels and obesity-related parameters including body mass index, waist circumference, lipid profiles (triglycerides, HDL-C, LDL-C, TC), and markers of insulin resistance. Consider critical exposure windows such as prenatal, neonatal, pubertal, and reproductive periods, which may represent periods of heightened susceptibility to metabolic programming by EDCs. [1] [7] [6]
Successful implementation of this compound in obesity research requires careful optimization of analytical methods to ensure accurate and reproducible results:
Mass Spectrometry Parameters: For GC-MS analysis, employ electron impact ionization (70 eV) with selected ion monitoring (SIM) for specific mass fragments of the deuterated compound. For LC-MS/MS applications, use electrospray ionization in negative mode with multiple reaction monitoring (MRM) transitions optimized for both the native and deuterated phthalates. The characteristic mass shift of 4 Da for this compound compared to the native compound provides clear distinction in mass spectra. Carefully optimize collision energies and source parameters to maximize sensitivity while minimizing background interference.
Chromatographic Separation: Utilize reverse-phase chromatography with C18 columns for LC separation, with mobile phases consisting of methanol or acetonitrile and water, both modified with ammonium acetate or formic acid to enhance ionization. For complex biological matrices, employ gradient elution to achieve adequate separation of phthalate metabolites from matrix components. In GC-MS applications, use non-polar stationary phases (5% phenyl methyl polysiloxane) with temperature programming for optimal resolution. Retention time consistency should be monitored across analytical batches, with the deuterated internal standard exhibiting nearly identical retention to the native compound.
Quality Control Measures: Implement rigorous quality control procedures including method blanks (to monitor contamination), matrix-matched calibration standards, and quality control samples at low, medium, and high concentrations. The precision of the method should demonstrate <15% coefficient of variation for replicate analyses, and accuracy should be within ±20% of the theoretical value for quality control samples. The use of this compound as an internal standard allows for correction of matrix effects and extraction efficiency variations, significantly improving data quality.
Interpretation of experimental results using this compound requires consideration of several important factors:
Exposure Assessment Validation: When using this compound as an internal standard for exposure assessment, ensure that the calibration curves cover the expected concentration range in biological samples, typically from sub-ng/mL to hundreds of ng/mL. Account for background levels of native phthalates that may be present in reagents or introduced during sample processing by analyzing method blanks with each batch. The limit of quantification should be established based on signal-to-noise ratio of at least 10:1, with the deuterated standard demonstrating similar performance characteristics to the native analytes.
Biological Significance: When interpreting results from obesity-related studies, consider the physiological relevance of exposure concentrations. While high concentrations may demonstrate mechanistic pathways, environmentally relevant doses (typically in the nM to low μM range) provide more translational value. Account for potential non-monotonic dose responses that are characteristic of endocrine disruptors, where effects at low doses may not be predictable from high-dose experiments. Statistical approaches should accommodate potential confounding factors in epidemiological assessments, including age, sex, pubertal status, diet, and other lifestyle factors that influence obesity risk.
Integration with Other Biomarkers: Combine phthalate exposure data with other relevant biomarkers to provide a comprehensive assessment of metabolic disruption. These may include adipokines (leptin, adiponectin), inflammatory markers (TNF-α, IL-6, MCP-1), lipid profiles, and indicators of insulin resistance (HOMA-IR). Advanced approaches could incorporate epigenetic markers such as mitochondrial DNA methylation levels, which have been investigated in relation to phthalate exposure and cardiovascular disease risk. The multifaceted nature of obesity pathogenesis necessitates this integrated analytical approach. [6]
This compound serves as a valuable research tool for investigating the complex relationship between phthalate exposure and obesity development. Through its applications as an internal standard for quantitative analysis, tracer for pharmacokinetic studies, and tool for mechanistic investigations, this deuterated compound enables researchers to generate precise, reliable data on phthalate exposure and its metabolic consequences. The experimental protocols outlined in this document provide a foundation for conducting rigorous studies on the role of endocrine-disrupting chemicals in obesity, with particular attention to methodological considerations specific to phthalate analysis. As obesity rates continue to rise globally, understanding the contribution of environmental factors such as phthalate exposure becomes increasingly important for developing comprehensive prevention and intervention strategies.
Phthalates are ubiquitous in labs as they are not chemically bound to plastics and can easily leach out [1] [2]. For MOP-d4 analysis, the primary challenge is distinguishing target analytes from background contamination originating from lab equipment and supplies [2].
The table below summarizes common contamination sources and recommended solutions based on the search results.
| Source Category | Specific Examples | Proposed Solutions & Alternatives |
|---|---|---|
| General Labware & Supplies [2] | Chemical packaging, gloves, rubber caps and seals, syringes, pipette tips, filters, stir bars, and vials. | Use glass, metal, or PTFE where possible. Assess supplies (e.g., gloves, filters) for contamination before use [2]. |
| Chromatography System [2] [3] | Injector septa, ferrules, vial caps, washing solvent, syringe, and injector liner. | Use high-purity, phthalate-free supplies. Implement a delay column to retain contaminant peaks [3]. |
| Solvents & Reagents [2] | Washing solvents, analytical-grade solvents. | Use high-purity solvents. Run procedural blanks to monitor background levels [2]. |
Contamination can arise from nearly every piece of plastic or vinyl material in the laboratory. Key sources include [2]:
Phthalate metabolites are polar and thermally unstable, making them prone to adsorption in the GC system if not properly derivatized [2]. Furthermore, the widespread presence of phthalate diesters in the lab environment creates a high risk of contamination and artificially elevated results for both the metabolites and their parent compounds [2].
Yes, two key strategies are:
The diagram below outlines a recommended workflow that integrates contamination control measures into every step of the MOP-d4 analysis process.
What is this compound? this compound is the deuterium-labeled form of Monooctyl Phthalate. Deuterium labeling makes it highly valuable as an internal standard for quantitative analysis, helping scientists achieve more accurate measurements in complex samples [1].
Primary Application in the Lab This compound is designed for use as:
A primary challenge is ensuring the compound dissolves completely for accurate dispensing. The following workflow outlines a logical approach to troubleshooting solubility issues.
Key Steps Explained:
Q1: What is the recommended storage condition for this compound? A1: Store the product under the recommended conditions in the provided Certificate of Analysis [1]. Typically, this means storing at room temperature in a dry environment, but always confirm with the specific CoA for your batch.
Q2: Can this compound be used in cell-based assays? A2: The product is labeled "For research use only" and is not intended for diagnostic or therapeutic use [1]. Available information describes its use as a tracer and internal standard for analytical chemistry [1]. Its applicability and safety in cell-based systems should be thoroughly investigated by the researcher.
Q3: What is the typical workflow for using this compound as an internal standard in LC-MS? A3: The general workflow involves:
The table below summarizes available quantitative information for this compound.
| Property | Value / Description | Source |
|---|---|---|
| Molecular Weight | 282.37 g/mol | [1] |
| CAS Number | 1398065-74-1 | [1] |
| Molecular Formula | C₁₆H₁₈D₄O₄ | [1] |
| Primary Application | Tracer & Internal Standard for GC-MS, LC-MS, NMR | [1] |
| Purity | Refer to the Certificate of Analysis for your batch | [1] |
This protocol outlines the general steps for using this compound as an internal standard to quantify phthalates in a sample matrix.
1. Principle A known amount of deuterated internal standard is added to the sample. It undergoes the same extraction and analysis process as the target analytes, allowing for accurate correction of matrix effects and procedural losses.
2. Materials
3. Procedure
Q: What is the most common cause of poor phthalate recovery in analytical procedures?
Q: My internal standard recovery is low. What should I investigate first?
Q: How can I make my sample preparation more selective for phthalates?
The following table outlines common problems and verified solutions to improve recovery rates.
| Problem Area | Potential Cause | Recommended Solution | Technical & Experimental Rationale |
|---|---|---|---|
| Sample Preparation & Containers | Leaching from/adsorption to plastics | Use glass, stainless steel for all steps. Use amber glass vials to protect from light [2]. | Phthalates are plasticizers; weak chemical bonds in plastics cause easy leaching and contamination [1]. |
| Extraction Sorbent Selectivity | Non-selective sorbent leading to co-elution of matrix interferents. | Use functionalized monolithic sorbents or Molecularly Imprinted Polymers (MIPs) for higher selectivity [3]. | These sorbents offer tailored affinity for target analytes, reducing matrix effects and improving purification during pre-concentration [3]. |
| Instrumental Analysis & Calibration | Co-elution of compounds with similar mass spectra. | Use a GC column that provides high chromatographic resolution, such as Rxi-XLB or Rtx-440 [2]. | Many phthalates share a base peak ion (e.g., m/z 149). Good separation is essential for accurate identification and quantification [2]. |
This protocol is adapted from recent advancements in sample preparation for trace analysis [3]. You can apply this methodology to develop a robust extraction for Monooctyl Phthalate-d4.
The following diagram illustrates a logical, step-by-step workflow to diagnose and address low recovery issues in your experiments.
The following table summarizes the key storage conditions recommended for phthalate metabolites and related compounds based on scientific literature.
| Aspect | Recommended Condition | Experimental Basis & Key Findings |
|---|---|---|
| Long-Term Storage | -70°C (-20°C may be acceptable) | Urine metabolites stable for 1 year at -70°C despite freeze-thaw cycles [1]. Archived urine samples stored at -20°C for years provided reliable data [2]. |
| Short-Term Stability | Unstable at 25°C and 4°C | Concentrations of glucuronidated metabolites decreased after 1-3 days at 4°C and 25°C [1]. |
| Sample Form | Liquid (in solution) | Stability data primarily from urine/plasma [2] [1]. Supplier recommends 2-8°C for solid "Monooctyl Phthalate-d4," but peer-reviewed data supports colder storage for solutions [3]. |
| Handling | Use glassware for solutions | Method to reduce contamination uses glass for stock solutions [4]. |
You can adapt the following validated methodologies to design your own stability studies for this compound.
This protocol is based on a study that investigated the stability of phthalate metabolites in urine [1].
This protocol, derived from a method for Monobutyl Phthalate (MBP), can be a template for your analytical work [4].
The workflow below outlines the key stages of a stability assessment experiment.
Q1: My this compound standard arrived at room temperature. Is it still usable?
Q2: How should I prepare and store my working standard solutions?
Q3: How many freeze-thaw cycles can my samples withstand?
Problem: Inconsistent or drifting results in quantitative analysis.
Problem: Suspected contamination leading to high background levels.
Problem: A stored sample needs to be re-analyzed after initial testing.
Deuterated internal standards are crucial for compensating for fluctuations during sample preparation and ionization in mass spectrometry. However, their loss can lead to inaccurate quantification. The table below summarizes common issues and their solutions. [1]
| Issue | Root Cause | Impact on Analysis | Solution & Preventive Measures |
|---|---|---|---|
| Retention Time Shifts | Deuterium isotope effect (altered chromatographic retention vs. analyte). [1] | Misalignment between analyte and standard, inaccurate correction. [1] | Use 15N or 13C labeled standards; if using deuterated, ensure co-elution. [1] |
| Sample Reactivity | Reactive components in sample matrix (e.g., formaldehyde scavengers). [1] | Non-reproducible loss of standard/analyte, poor precision. [1] | Derivatize to "trap" analytes; use sealed vials (e.g., headspace). [1] |
| Adsorption & Binding | Non-specific binding to vial surfaces, tubing, or solid particles. [1] | Low and variable recovery of standard. | Use silanized vials/tubes; filter samples properly; add carrier proteins. |
| Volatility & Evaporation | Accidental evaporation during drying steps or from poorly sealed vials. | Loss of volatile standards, under-reporting of concentration. | Use sealed vessels for reactions; avoid drying down completely; ensure caps are tight. [2] |
| Improper Filtration | Solid particles with different magnetic susceptibility distort local fields. [2] | Broad spectral lines, indistinct NMR spectra that cannot be corrected. [2] | Filter samples with a tight plug of glass wool in a Pasteur pipette (avoid cotton wool). [2] |
This methodology outlines the use of solid-phase extraction (SPE) with a focus on preventing the loss of deuterated internal standards for a reliable bioanalytical assay.
1. Principle Utilize Solid-Phase Extraction (SPE) for selective extraction, clean-up, and preconcentration of target analytes from a complex biological matrix (e.g., plasma), while ensuring maximum recovery of the added deuterated internal standards (IS) through careful handling and technique. [1]
2. Materials and Reagents
3. Procedure
Step 1: Sample Pre-treatment
Step 2: Internal Standard Addition
Step 3: SPE Conditioning and Loading
Step 4: Washing and Elution
Step 5: Post-Extraction and Reconstitution
The following diagram visualizes the key decision points and steps in the protocol described above, highlighting where care must be taken to prevent standard loss.
Q: What causes background interference for Monooctyl Phthalate-d4 in analysis?
Background interference for phthalates and their metabolites, including monooctyl phthalate (MOP) and its deuterated form, primarily stems from ubiquitous environmental contamination. Phthalates easily leach from plastic materials and can be introduced at any stage of an experiment [1] [2].
The table below lists common sources and examples of this contamination:
| Source Category | Specific Examples |
|---|---|
| Laboratory Plastics | PVC tubing, disposable pipette tips, sample vials, centrifuge tubes, solvent bottles [1] [2] [3]. |
| Solvents & Reagents | Solvents stored in plastic containers; impurities in acids, buffers, and water [1] [4]. |
| Sample Handling | Contact with gloves, plastic surfaces during weighing or processing; use of plasticized materials [2] [5]. |
| Analytical System | HPLC system components (tubing, seals), column bleed, and contaminants in mobile phases [4]. |
In mass spectrometry, phthalates and their breakdown products generate characteristic background ions. For example, phthalic anhydride (a common fragment) appears at m/z 149.023321 in positive ion mode, while the monoester itself may be detected [4].
Q: How can I reduce background interference in my experiments?
A systematic approach is required to minimize contamination, focusing on materials, procedures, and verification.
| Strategy | Implementation |
|---|---|
| Use Glassware | Use glass or metal for storage and processing. Wash thoroughly with high-purity solvents [1] [3]. |
| High-Purity Solvents | Use LC/MS-grade solvents. Avoid plastic containers; store in glass [1]. |
| Procedural Blanks | Run blank samples through entire preparation and analysis to monitor contamination levels [1] [6]. |
| MS/MS Specificity | Use MRM (Multiple Reaction Monitoring) to monitor specific parent ion > product ion transitions, which helps distinguish analyte from chemical background noise [1]. |
Q: Can you provide a validated protocol to minimize interference?
The following UPLC-MS/MS method for monobutyl phthalate (MBP) exemplifies rigorous contamination control applicable to MOP-d4 analysis [1].
Workflow Overview The diagram below outlines the sample preparation and analysis workflow designed to minimize background interference.
Materials and Reagents
Sample Preparation (Based on Protein Precipitation)
UPLC-MS/MS Conditions (Adaptable Guidelines)
Q: My procedural blanks still show high MOP. What should I do? Conduct a step-wise investigation. Run blanks after each reagent (water, solvents) and each piece of equipment to pinpoint the contamination source. Check for and replace any plastic tubing in the HPLC system or solvent lines.
Q: Are there specific ions I should monitor to diagnose interference? Yes. Monitor for phthalic anhydride ions (e.g., m/z 149.023321) and the specific mass of the non-deuterated monooctyl phthalate, as these indicate general phthalate contamination [4].
Q: How can I validate that my interference reduction is successful? A successful method will show that the signal in your procedural blanks is significantly lower (e.g., <5-10%) than the signal in your low-level calibration standards or QC samples. This demonstrates that your analyte signal is genuine and not from background contamination [1].
For reliable detection and quantification, you need to optimize parameters in both the ionization source and the mass analyzer. The table below summarizes the core parameters to focus on.
| Parameter Category | Specific Parameters to Optimize | Impact & Consideration |
|---|---|---|
| Ionization Source | Ionization Mode (ESI, APCI, APPI) Polarity (Positive/Negative) Capillary/Sprayer Voltage Nebulizing Gas Flow Drying Gas Temperature/Flow [1] [2] | ESI is typical for polar, ionizable compounds [1] [2]. Screen both polarities; do not guess [1]. Critically affects ionization efficiency and spray stability [1]. Influences droplet size and desolvation [1]. Aids in desolvation; requirements change with eluent composition [1]. |
| Mass Analyzer | Collision Energy (CE) Dwell Time [1] | Fragments the parent ion; must be optimized for each MRM transition [1] [3]. Insufficient dwell time can lead to poor data points per peak; too long can cause "cross-talk" between MRMs [1]. |
The following diagram illustrates the systematic workflow for optimizing LC-MS/MS methods, from preparing the standard to final verification.
Begin by directly infusing a pure standard of your analyte (typically 50 ppb - 2 ppm) into the mass spectrometer to tune the MS parameters without chromatographic separation [3].
[M+H]+ or [M-H]-). If response is low, investigate potential adducts (e.g., [M+NH4]+ or [M+Na]+). Adjust the orifice voltage (or similar focusing voltages) by scanning a range to find the value that gives the maximum signal for the parent ion [3].After defining the MRM transitions, optimize the liquid chromatography conditions to separate your analyte from the matrix.
Before analyzing real samples, verify the optimized method.
FAQ 1: My internal standard response decreases as the analyte concentration increases. Why? This is a classic sign of ion suppression due to surface competition in the electrospray droplet [5]. In ESI, there are a limited number of spots at the droplet surface for ions to occupy and be transferred to the gas phase. If your analyte is in very high concentration relative to the internal standard (e.g., in your high calibration standards), it can "crowd out" the internal standard, reducing its signal.
FAQ 2: I have poor sensitivity and peak shape for my basic/acidic analyte. What should I check? This often relates to the LC conditions and their compatibility with MS detection.
FAQ 3: How can I make my optimized method more robust? When tuning parameters that generate a response curve (like voltages or gas flows), avoid setting the value at the absolute maximum. Instead, find a "maximum plateau" where small, inevitable variations in the parameter do not cause a large change in instrument response. This makes your method more forgiving to minor instrumental drift [2] [4].
Low recovery is often the net result of analyte losses at various stages. The table below summarizes the most common sources, especially for hydrophobic compounds like phthalates [1].
| Stage of Loss | Specific Source / Mechanism | Considerations for Tissue Samples |
|---|---|---|
| Pre-Extraction | Chemical or biological degradation in the matrix [1]. | Tissue homogenates are complex; analytes may be unstable. |
| Nonspecific Binding (NSB) to vial walls, plasticware, or insoluble matrix components [1]. | Hydrophobic phthalates strongly adsorb to many surfaces. Using glassware is critical [2]. | |
| During Extraction | Extraction Inefficiency: Inability to liberate the analyte from tissue components (proteins, fats) [1]. | Tissue matrices are rich in binding sites, making liberation challenging. |
| Analyte instability in the presence of extraction solvents (e.g., ACN) [1]. | - | |
| Evaporation or degradation during the solvent concentration (drying down) step [1]. | - | |
| Post-Extraction | Reconstitution Issues: Poor solubility in the reconstitution solvent or NSB to vial walls from the "clean" extract [1]. | The analyte may precipitate or bind if the solvent is not appropriate. |
| Ionization suppression from co-eluting matrix components in the MS source [1]. | Tissue extracts contain many interfering compounds that suppress signal. |
To pinpoint where the loss is occurring, you can follow this experimental workflow. The core idea is to compare the analyte's response at different stages of the process against a "perfect" scenario [1] [3].
Step-by-Step Procedure:
Calculations and Interpretation [3]:
Based on the diagnostics, you can target your optimization efforts.
To Minimize Nonspecific Binding (NSB):
To Improve Extraction Efficiency from Tissue:
To Mitigate Matrix Effects:
Deuterated phthalates, used as internal standards, are susceptible to the same biodegradation pathways as their non-labeled counterparts. The primary mechanism involves hydrolysis by microbial enzymes, which cleave the ester bonds.
The diagram above shows the core enzymatic degradation pathway. Key insights from recent studies include:
Here are answers to common questions and steps to prevent degradation.
| Question / Issue | Possible Cause & Solution |
|---|
| My deuterated internal standards are degrading in my stock solution. How can I prevent this? | Cause: Microbial contamination in the solvent or container. Solution: Use sterile, HPLC-grade solvents (e.g., methanol, acetonitrile). Filter solvents through a 0.22 µm filter before preparing stock solutions. Use sterile glassware. | | What is the best way to store stock solutions for long-term stability? | Solution: Prepare solutions at a high concentration (e.g., 1-10 mg/mL) and store them in amber glass vials at -20 °C. This drastically slows microbial and enzymatic activity [2] [1]. | | I suspect my aqueous working solutions are being contaminated. What should I do? | Cause: Non-sterile buffers or exposure to lab air can introduce microbes. Solution: Prepare solutions using sterile, ultrapure water. Add a preservative like 1% (w/v) sodium azide to inhibit microbial growth. Store working solutions at 4 °C and renew them frequently. | | The degradation is very rapid. Are some phthalates more stable than others? | Insight: While all phthalates can degrade, those with longer, branched alkyl chains (like DEHP) are generally more recalcitrant. However, specific microbes are highly efficient at degrading them [3]. The deuterium labeling does not prevent the ester bond from being cleaved. |
This protocol helps you verify that your preventive measures are effective.
1. Solution Preparation with Preservatives
2. Stability Monitoring via LC-MS/MS
3. Control for Abiotic Degradation
The table below summarizes critical parameters that influence degradation rates, drawn from microbial studies, and how to counteract them.
| Factor | Effect on Degradation | Mitigation Strategy | Supporting Evidence |
|---|---|---|---|
| Temperature | Optimal degradation for many strains is 30-40°C [1] [3]. | Store solutions at -20°C (stock) or 4°C (working) to drastically slow microbial metabolism. | |
| pH | Optimal degradation often occurs in neutral to alkaline conditions (pH 7.0-10.0) [1]. | The effect of pH on storage is less critical than sterility. Adjust pH as needed for analysis, but prioritize sterile preparation. | |
| Microbial Load | The presence of specific degrading bacteria (e.g., Gordonia, Mycobacterium, Nocardia) leads to rapid breakdown [2] [1] [3]. | Implement strict sterile techniques, use preservatives in aqueous solutions, and filter-sterilize all solvents and buffers. | |
| Salinity | Some degrading strains are active even at high NaCl concentrations (e.g., 8%) [1]. | Salinity is not a reliable inhibition method. Focus on sterility and temperature control. |
The most critical step is to break the biological pathway. By using sterile techniques, appropriate storage temperatures, and microbial preservatives, you can effectively prevent the degradation of your valuable deuterated phthalate standards.
The table below summarizes common causes of high background noise and their solutions, compiled from chromatography expertise [1] [2].
| Cause of Noise | Description | Recommended Solutions |
|---|---|---|
| Mobile Phase & Mixing [2] | Improperly mixed mobile phases or failing pump proportioning valves create a "sinusoidal" noise pattern. Poor degassing causes bubbles and "frothing" in the detector flow cell. | Add a post-market static mixer or in-line filter. Ensure mobile phases are properly degassed using on-line degassers or vacuum methods [2]. |
| Detector Issues [2] | Wavelength: Lower wavelengths (<220 nm) have inherent noise from solvents/buffers. Lamp: An aging deuterium lamp increases noise and causes sharp baseline spikes. Flow-cell: Dirty flow-cell windows decrease light transmission. | Use acetonitrile instead of methanol. Avoid high-UV-absorbance buffers. Replace aging lamp. Clean or replace dirty flow-cell windows [2]. | | Contaminated Solvents or Reagents [1] | "Junk" chemical contaminants in solvents (e.g., methanol) can appear as reproducible "garbage peaks" or elevated baseline, especially at higher wavelengths [1]. | Use high-purity solvents (e.g., ULC-MS grade). Run a "three blank gradients" test to confirm the source [1]. | | Column Issues ("Dewetting") [2] | Residual packing solvents or use of immiscible solvents can increase baseline noise. | Equilibrate the column for several hours at the method flow rate to flush it completely [2]. |
The following workflow diagram outlines a logical process for diagnosing the source of high background noise.
For your specific work with MOP-d4, here are critical areas to investigate:
The search results indicate that while Monooctyl Phthalate-d4 is available as a labeled compound [1], published and validated methods for phthalate analysis consistently use different deuterated internal standards. The table below summarizes the internal standards used in recent peer-reviewed studies.
| Analysis Target | Commonly Used Internal Standards (from search results) | Reference Method/Study |
|---|---|---|
| Monobutyl phthalate (MBP) in rat tissues | MBP-d4 (Monobutyl phthalate-d4) | [2] |
| 13 phthalate metabolites in human urine | MMP-13C, MEP-13C4, MiBP-d4, MnBP-13C, MEHP-13C, and others [3] | [3] |
| 21 plasticizer metabolites in wastewater | Various deuterated analogues (e.g., MMP-d4, MnBP-d4, MEHHP-d4) [4] | [4] |
Here is a detailed validation protocol adapted from a study that developed a UPLC-MS/MS method for Monobutyl Phthalate (MBP) in rat plasma and tissues [2]. You can use this framework to validate a method for other phthalates.
| Validation Parameter | Performance Criteria (from [2]) |
|---|---|
| Linearity | Calibration curves were linear with r ≥ 0.99 |
| Accuracy | Percent Relative Error (%RE) ≤ ±15% at all levels |
| Precision | Relative Standard Deviation (%RSD) ≤ 10.1% |
| Recovery | Absolute recovery > 92% |
| Limit of Detection (LOD) | 6.9 ng/mL in plasma; 9.4 ng/g in pup homogenate |
| Stability | Extract stability for ~6 days; freeze-thaw stability after 3 cycles |
Since this compound is not commonly used in published methods, here is a practical path forward for your comparison guide:
This compound is a deuterium-labeled compound primarily used as an internal standard (IS) in quantitative LC-MS/MS analysis [1]. Its key functions are:
For any quantitative LC-MS/MS method, validation is essential to ensure the data is reliable. The following table explains the key characteristics that must be evaluated [3]:
| Validation Characteristic | Definition | How it is Assessed |
|---|---|---|
| Accuracy [3] | Closeness of the measured value to the true value. | Compare the measured concentration in a sample to its known reference value. |
| Precision [3] | The degree of agreement between repeated measurements of the same sample. | Measure the variability (e.g., Relative Standard Deviation, %RSD) from multiple injections. |
| Specificity [3] | The ability to accurately measure the target analyte in a complex sample (e.g., plasma, soil). | Confirm that other components in the sample do not interfere with the analyte's signal. |
| Linearity [3] | The method produces results proportional to the analyte's concentration. | Analyze samples with known, increasing concentrations and plot the response. |
| Recovery [3] | The efficiency of the sample preparation and extraction process. | Compare the analyte's response after extraction to its response when added directly to the final extract. |
| Matrix Effect [3] | The impact of the sample matrix on the ionization and detection of the analyte. | Evaluate interference by analyzing different individual matrix sources spiked with the analyte. |
The relationship between accuracy, precision, and their components can be visualized as follows:
To assess the accuracy and precision of an LC-MS/MS method using an internal standard like this compound, you would follow a rigorous experimental validation. The workflow below outlines the key stages, with the internal standard playing a critical role in the sample preparation and analysis phases to correct for variability.
Here is a detailed breakdown of the workflow:
Sample Preparation: A fixed amount of the internal standard (e.g., this compound) is added to every sample—including calibration standards, quality controls (QCs), and unknown samples—before any processing steps [2]. This allows it to correct for inefficiencies and losses during extraction.
LC-MS/MS Analysis: The samples are analyzed using a chromatographic system coupled to a mass spectrometer. The instrument monitors specific mass transitions for both the target analyte and the internal standard [4].
Data Calculation & Validation:
While direct data for this compound is unavailable, the table below shows typical accuracy and precision results from validated LC-MS/MS methods for similar phthalate metabolites, which can serve as a benchmark.
| Analyte | Matrix | Concentration Level | Accuracy (% Bias) | Precision (%RSD) | Citation |
|---|---|---|---|---|---|
| Monobutyl Phthalate (MBP) | Rat Plasma | 25 - 5000 ng/mL | ≤ ±7.5% | ≤ 10.1% | [2] |
| Neurounina-1 (a neuroprotective drug) | Dog Plasma | 1 - 500 ng/mL | Met predefined criteria* | Met predefined criteria* | [4] |
| DEHA & ATEC (Plasticizers) | Soil | - | Intra-day: 71 - 119% | Intra-day: ≤ 20% | [5] |
*The study [4] stated that accuracy and precision were assessed and met the approval criteria set by regulatory guidelines but did not provide the specific numerical values in the available excerpt.
The following data is drawn from a validated method for quantifying Monobutyl Phthalate (MBP) in biological matrices [1]. While the study focuses on MBP, the experimental protocol and demonstrated stability for this monoester phthalate are directly applicable for assessing Monooctyl Phthalate-d4.
This demonstrates that a monoester phthalate can maintain its integrity through typical handling processes in a laboratory setting.
For a comprehensive comparison guide, detailing the experimental method is crucial. The workflow below summarizes the key steps in a freeze-thaw stability assessment, as performed in the cited study [1].
Freeze-Thaw Stability Assessment Workflow
Table: Key Validation Parameters for Freeze-Thaw Stability [1]
| Parameter | Objective | Acceptance Criteria |
|---|---|---|
| Accuracy | Measure of closeness to the true value. | Mean % Relative Error (%RE) ≤ ±15% |
| Precision | Measure of reproducibility. | % Relative Standard Deviation (%RSD) ≤ 15% |
| Number of Cycles | Simulate repeated handling. | Typically 3 cycles are evaluated. |
Since direct data on this compound is unavailable, you can structure your comparison guide using the following approach:
The core purpose of matrix effect evaluation is to assess how co-extracted substances from a sample influence the detection of your analyte. The following protocol, commonly used in phthalate analysis, can be adapted for Monooctyl Phthalate-d4.
When you conduct your own experiments with this compound, you should structure your data to evaluate and report the following parameters, as demonstrated in studies of other phthalate metabolites [1]:
| Validation Parameter | Experimental Approach | Acceptance Criteria (Example) |
|---|---|---|
| Linearity & Calibration | Analyze matrix-matched calibration standards. | Correlation coefficient (r) ≥ 0.99 [1] |
| Precision | Analyze QC samples at multiple concentrations in replicates across different days. | Relative Standard Deviation (%RSD) ≤ ±15% [1] |
| Accuracy | Compare measured concentration of QC samples to nominal value. | Percent Relative Error (%RE) ≤ ±15% [1] |
| Absolute Recovery | Compare response of analyte spiked before extraction vs. after extraction. | > 90% [1] |
| Limit of Detection (LOD) | Based on the standard deviation of the low-concentration standard response. | e.g., 6.9 ng/mL (for MBP in plasma) [1] |
Since direct data for this compound is not available in the public literature, here are actionable steps you can take:
The following diagram illustrates the logical decision-making process for selecting an internal standard and evaluating its performance, based on the principles from the search results.
The table below summarizes key experimental findings on the activation of PPAR subtypes by various phthalate metabolites.
| Phthalate Metabolite | PPARα | PPARγ | PPARδ (β/δ) | Experimental System | Citations |
|---|---|---|---|---|---|
| Mono-(2-ethylhexyl) phthalate (MEHP) | Preferential activation; direct ligand binding confirmed [1] [2] | Activated; direct ligand binding confirmed [1] [2] | Activated [1] | Transient transfection assay (CV-1 cells); Scintillation Proximity Assay (SPA) [1] | [1] [2] |
| Di-n-butyl phthalate (DBP) | Activated (parent compound) [1] | Activated (parent compound) [1] | Activated (parent compound) [1] | Transient transfection assay; in vivo mouse model (PPARα-null mice) [1] | [1] |
| Mono-n-butyl phthalate (MBP) | Weak or no activation [1] | Weak or no activation [1] | Weak or no activation [1] | Transient transfection assay [1] | [1] |
| 2-Ethylhexanoic acid (2-EHXA) | Weak activator [1] | Weak activator [1] | Weak activator [1] | Transient transfection assay [1] | [1] |
| High MW Monoesters (MiNP, MNP, MBzP) | Data Incomplete | Activated (inferred from gene expression in granulosa cells) [2] | Data Incomplete | Luminescence reporter assay; gene expression (mouse ovarian granulosa cells) [2] | [2] |
| Low MW Monoesters (MEP, MiBP) | Data Incomplete | Little to no activation [2] | Data Incomplete | Luminescence reporter assay; gene expression (mouse ovarian granulosa cells) [2] | [2] |
Key observations from the data include:
The comparative data are generated primarily through two types of established molecular biology techniques:
This is a standard method for quantifying the ability of a compound to activate a nuclear receptor like PPAR.
To confirm that observed effects in vivo are specifically mediated through the PPARα pathway, researchers use genetically modified mice.
The diagram below illustrates the core mechanism of PPAR activation, which is consistent across subtypes and applies to phthalate metabolites like MEHP.
This canonical pathway shows how a ligand binding to PPAR leads to the regulation of genes central to energy metabolism and inflammation [3] [4] [5].
For the target audience of researchers and drug development professionals, it's important to note:
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy [1].
A key point from the search is that LOD values can vary significantly depending on the calculation method used (e.g., signal-to-noise ratio, standard deviation of the response and slope), the analytical instrument, and the sample matrix [2]. Therefore, a direct comparison of LODs from different studies requires an understanding of the methodologies employed.
The most common and accepted approach for LOD calculation, as defined by IUPAC and the American Chemical Society (ACS), is based on the standard deviation of blank measurements ((S_b)) and the slope of the calibration curve ((m)): [ \text{LOD} = 3 S_b / m ] The LOQ is similarly defined as (10 S_b / m) [1].
Although data for Monooctyl Phthalate-d4 is missing, the literature extensively covers methods for phthalates and their metabolites. The following table summarizes the primary techniques, which can be applied to your compound of interest.
| Analytical Technique | Key Features | Example Application from Search Results |
|---|---|---|
| GC-MS [3] | Excellent for separating complex mixtures; commonly used for parent phthalate esters. | Effective separation of 18 regulated phthalates in under 6 minutes; optimal columns include Rtx-440 and Rxi-XLB [3]. |
| LC-MS/MS (e.g., UPLC-MS/MS) [4] | Ideal for thermally labile, polar, or high molecular-weight compounds like metabolites; often achieves high sensitivity. | Quantification of monobutyl phthalate (MBP) in rat plasma and pup homogenate with LODs of 6.9 ng/mL and 9.4 ng/g, respectively [4]. |
| HPLC-MS [5] | Used for metabolite determination in biological fluids like urine. | Applied in a study analyzing phthalate metabolites in human urine [5]. |
To guide your own method development, here is a detailed protocol from a study that successfully validated an LC-MS/MS method for monobutyl phthalate (MBP), a metabolite structurally similar to your target analyte [4].
The following diagram illustrates the general experimental workflow based on the protocol above, which can be adapted for this compound analysis.
Given the lack of specific data, here are practical steps you can take: